kb-NB77-78
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMWMPXUIXEQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
kb-NB77-78 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of kb-NB77-78. This compound is notable as an inactive analog of the potent protein kinase D (PKD) inhibitor, CID755673. Understanding the characteristics of inactive analogs like this compound is crucial in drug discovery for establishing structure-activity relationships (SAR) and identifying key pharmacophores. This compound serves as a valuable negative control in studies involving PKD inhibition and the broader investigation of the benzoxoloazepinolone scaffold. This document details its chemical and physical properties, synthetic origins, and the experimental protocols used to determine its biological activity.
Chemical and Physical Properties
The chemical structure and key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one | [1] |
| CAS Number | 1350622-33-1 | [1] |
| Molecular Formula | C₁₈H₂₅NO₃Si | [1] |
| Molecular Weight | 331.49 g/mol | [1] |
| SMILES String | O=C1OC2=CC=C(O--INVALID-LINK--(C(C)(C)C)C)C=C2C3=C1NCCC3 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. |
Synthesis and Origin
This compound is not synthesized directly as a primary target but is an analog of CID797718, which itself is a by-product of the synthesis of the protein kinase D (PKD) inhibitor, CID755673. The synthesis of the core benzofuroazepinone structure of CID755673 involves a Nenitzescu reaction. This compound is a derivative of a chromenopyridine-based compound (CID797718) that is formed during this synthesis. The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic hydroxyl of this compound suggests it is a protected intermediate or a side-product from a synthetic route where this protecting group was employed.
Biological Activity
This compound is characterized as a biologically inactive analog of the protein kinase D (PKD) inhibitor, CID755673. It shows no inhibitory activity against PKD. Specifically, it does not bind to PKD1 in fluorescence polarization assays and does not affect the autophosphorylation of PKD1 at Ser916 in LNCaP prostate cancer cells. This lack of activity, in contrast to the parent compound's activity, makes it an ideal negative control for in vitro and in-cell assays studying the effects of PKD inhibition.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.
Synthesis of CID755673 and Isolation of By-products
This protocol is based on the reported synthesis of CID755673, which generates by-products that are analogs of this compound.
-
Nenitzescu Reaction:
-
To a solution of 4-hydroxy-1H-indole in a suitable solvent (e.g., dichloromethane), add p-benzoquinone.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the formation of the cyclic adduct.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Cyclization and By-product Formation:
-
Subject the crude adduct to heating in an aqueous acidic solution (e.g., acetic acid or dilute HCl).
-
During this step, the desired product, CID755673, is formed, along with the chromenopyridine by-product, CID797718.
-
Neutralize the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Separate the desired product and by-products using column chromatography on silica gel.
-
-
Formation of this compound (as an analog):
-
The isolated by-product CID797718 can be further modified.
-
To a solution of CID797718 in an anhydrous solvent (e.g., DMF), add an appropriate base (e.g., imidazole) followed by tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
-
Fluorescence Polarization (FP) Assay for PKD1 Binding
This protocol is a general method to assess the binding of a compound to a target protein.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fluorescently labeled tracer known to bind to PKD1.
-
Prepare purified, recombinant PKD1 enzyme in a suitable assay buffer (e.g., Tris-HCl buffer with additives to minimize non-specific binding).
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescent tracer and PKD1 enzyme to each well.
-
Add serial dilutions of this compound (or a known inhibitor as a positive control) to the wells. Include wells with only tracer and enzyme (no inhibitor) and wells with only tracer (no enzyme) as controls.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
The polarization values (in mP units) are plotted against the logarithm of the inhibitor concentration.
-
A lack of change in polarization with increasing concentrations of this compound indicates no binding to PKD1.
-
In-Cell PKD1 Autophosphorylation Assay
This protocol determines the effect of a compound on PKD1 activity within a cellular context.
-
Cell Culture and Treatment:
-
Culture LNCaP prostate cancer cells in appropriate media until they reach 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound (or a known inhibitor) for 1-2 hours.
-
-
PKD1 Activation and Cell Lysis:
-
Stimulate the cells with a known PKD activator, such as phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes) to induce PKD1 autophosphorylation at Ser916.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated PKD1 (pSer916) and total PKD1 (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSer916 signal to the total PKD1 signal.
-
A lack of reduction in the normalized pSer916 signal in the presence of this compound indicates no inhibition of PKD1 autophosphorylation in cells.
-
Conclusion
This compound is a well-characterized, biologically inactive molecule that serves as an essential tool for research in the field of protein kinase D signaling. Its defined chemical structure, properties, and clear lack of biological activity make it an excellent negative control for validating the on-target effects of active PKD inhibitors like CID755673. The experimental protocols outlined in this guide provide a framework for its use and for the evaluation of other potential kinase modulators.
References
Unraveling the Inactive Role of KB-NB77-78: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-NB77-78 is a synthetic organic compound that has been investigated within the context of Protein Kinase D (PKD) inhibition. This technical guide provides a comprehensive overview of the mechanism of action, or more accurately, the established lack of direct inhibitory action of this compound against PKD. It serves as a crucial negative control in studies involving its parent compounds, thereby helping to delineate specific biological effects. This document details the experimental evidence for its inactivity, provides relevant experimental protocols, and visually represents its molecular relationships and scientific role.
Introduction: A Tale of a Negative Control
This compound emerged from the structure-activity relationship (SAR) studies of the potent and selective Protein Kinase D (PKD) inhibitor, CID755673.[1] It is a direct analogue of CID797718, which itself is a synthetic by-product in the creation of CID755673.[1] The primary purpose for the synthesis and evaluation of this compound was to understand the chemical moieties essential for the PKD inhibitory activity of its parent compounds. As will be detailed, this compound was systematically proven to be inactive against PKD1, solidifying its role as a negative control in research.[2]
Mechanism of Action: The Significance of Inactivity
The mechanism of action of this compound is best described as a lack of direct interaction and inhibition of Protein Kinase D (PKD). Unlike its parent compound, CID755673, which is a potent, non-ATP competitive inhibitor of all three PKD isoforms, this compound exhibits no such activity.[1][2]
This inactivity is attributed to a key structural modification: the protection of the phenolic hydroxyl group of its immediate precursor, CID797718, with a tert-butyldimethylsilyl (TBS) group. This chemical alteration renders the molecule unable to bind to and inhibit the catalytic activity of PKD1.
The significance of this compound lies in its utility as a negative control in experimental settings. By using this compound alongside its active counterparts, researchers can confidently attribute the observed biological effects to the specific inhibition of PKD by the parent compounds, rather than to off-target effects of the chemical scaffold.
Quantitative Data: Evidence of Inactivity
The lack of inhibitory effect of this compound on PKD1 has been quantitatively demonstrated in biochemical and cellular assays. The following table summarizes the key findings.
| Compound | Assay Type | Target | Result | Reference |
| This compound | Fluorescence Polarization Assay | PKD1 | Not inhibitory | |
| This compound | Cellular PKD1 Phosphorylation | PKD1 | No effect | |
| CID755673 | Radiometric Kinase Assay | PKD1 | IC₅₀ = 182 nM | |
| CID797718 | Radiometric Kinase Assay | PKD1 | IC₅₀ = 2.34 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments that established the inactive nature of this compound as cited in George et al., 2011.
Fluorescence Polarization (FP) Assay for PKD1 Binding
This assay was utilized to assess the direct binding of compounds to the PKD1 catalytic domain.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (probe) when it binds to a larger protein (PKD1). An effective inhibitor will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Protocol:
-
A reaction mixture is prepared containing the PKD1 catalytic domain, a fluorescently labeled probe with known affinity for the active site, and a buffer solution.
-
This compound or control compounds are added to the mixture at varying concentrations.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The fluorescence polarization of the mixture is measured using a suitable plate reader.
-
A lack of change in fluorescence polarization in the presence of this compound indicates its inability to displace the fluorescent probe and bind to PKD1.
-
Cellular PKD1 Phosphorylation Assay in LNCaP Cells
This cell-based assay was used to determine the effect of compounds on the downstream signaling of PKD1 in a cellular context.
-
Principle: Activation of PKD1 leads to its autophosphorylation, which can be detected using specific antibodies. An effective inhibitor will prevent this phosphorylation.
-
Protocol:
-
LNCaP (human prostate cancer) cells are cultured under standard conditions.
-
Cells are pre-treated with this compound or control compounds for a specified duration.
-
PKD1 signaling is stimulated, typically using a phorbol ester like Phorbol 12-myristate 13-acetate (PMA).
-
Following stimulation, the cells are lysed, and the proteins are extracted.
-
The level of phosphorylated PKD1 is assessed by Western blotting using an antibody specific for the phosphorylated form of the kinase.
-
The absence of a decrease in PKD1 phosphorylation in cells treated with this compound demonstrates its lack of inhibitory activity in a cellular environment.
-
Visualizing the Relationships and Role of this compound
The following diagrams, generated using the DOT language, illustrate the synthetic lineage of this compound and its functional role as a negative control.
Caption: Synthetic relationship of this compound to its parent compounds.
Caption: Role of this compound as a negative control in PKD1 inhibition studies.
Conclusion
References
Unraveling kb-NB77-78: A Technical Overview of a PKD Inhibitor Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
kb-NB77-78 is a small molecule identified as an analog of CID797718, a known inhibitor of Protein Kinase D (PKD). Notably, this compound itself does not exhibit PKD inhibitory activity. It is categorized as a synthetic by-product related to the development of more potent PKD inhibitors, specifically emerging from the synthetic pathway of CID755673, a first-generation pan-PKD inhibitor. This technical guide provides a comprehensive overview of the available information on this compound and its chemical lineage, offering insights into its synthesis, characterization, and the biological context of its parent compounds. Due to the limited publicly available data on this compound, this document leverages information on its precursors to provide a foundational understanding for researchers.
Introduction
Protein Kinase D (PKD), a family of serine/threonine kinases, plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Its dysregulation has been implicated in several diseases, most notably cancer. The development of small molecule inhibitors targeting PKD is therefore of significant therapeutic interest.
CID755673 was one of the first potent and selective inhibitors of PKD to be identified.[1][2] In the process of developing more potent analogs of CID755673, a by-product, CID797718, was identified. This compound is an analog of this by-product. While its parent compounds show inhibitory activity against PKD, this compound is reported to be inactive.[1] Understanding the synthesis and characterization of such "inactive" analogs is still valuable for structure-activity relationship (SAR) studies and for understanding the chemical space around a particular pharmacophore.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, the properties of its parent compounds provide a basis for understanding its likely characteristics.
| Property | CID755673 | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₁NO₃ | C₁₈H₂₅NO₃Si |
| Molecular Weight | 217.22 g/mol | 331.48 g/mol |
| CAS Number | 521937-07-5 | 1350622-33-1 |
| Appearance | Solid | Solid (Predicted) |
| Solubility | Soluble in DMSO | Likely soluble in organic solvents like DMSO and DMF |
| Storage | Store at -20°C | Store at -20°C, protected from light and moisture |
Synthesis of the Core Scaffold
A definitive, published synthesis protocol for this compound is not available. However, based on its relationship to CID755673 and CID797718, a hypothetical synthetic pathway can be proposed. The synthesis of the core benzofuro[2,3-c]azepin-1-one scaffold of CID755673 is the foundational chemistry. This compound, being a silyl-containing analog of a by-product, likely arises from a variation in this synthesis, possibly through the use of silyl-protecting groups or silyl-containing reagents.
The following diagram illustrates a plausible, generalized synthetic scheme for the core structure, which could be adapted to produce this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly documented. The following are generalized protocols that would typically be employed for the synthesis and characterization of a novel small molecule of this nature.
General Synthetic Procedure (Hypothetical)
-
Reaction Setup: A solution of the precursor molecule (e.g., an intermediate in the synthesis of CID755673) is prepared in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A silylating agent (e.g., a trialkylsilyl halide or triflate) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to assess the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.
Biological Activity and Signaling Pathways
While this compound is reported to be inactive as a PKD inhibitor, its parent compound, CID755673, is a potent inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3). CID755673 exerts its effects by blocking the catalytic activity of PKD, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration.
The following diagram illustrates the general signaling pathway in which PKD is involved and where a compound like CID755673 would act.
Experimental Workflow for Characterization
The characterization of a novel compound like this compound would follow a logical workflow to confirm its identity, purity, and biological activity (or lack thereof).
Conclusion
This compound represents an interesting case study in drug discovery, highlighting the importance of characterizing not only active compounds but also their inactive analogs and synthetic by-products. While direct experimental data on this compound is limited, its relationship to the PKD inhibitor CID755673 provides a valuable framework for understanding its likely chemical nature and biological context. Further research, including the publication of its synthesis and detailed characterization, would be necessary to fully elucidate its properties and potential utility in SAR studies. This guide serves as a foundational resource for researchers interested in the chemical space surrounding benzofuroazepinone-based PKD inhibitors.
References
The Inactive Analogue: A Technical Overview of kb-NB77-78 in the Context of Protein Kinase D Inhibition
For Immediate Release
This technical guide provides a comprehensive analysis of the available in vitro data for the compound kb-NB77-78. Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document synthesizes the current understanding of this compound, focusing on its role as a crucial negative control in the discovery of potent Protein Kinase D (PKD) inhibitors.
Executive Summary
This compound is a synthetic organic molecule that emerged from a research program focused on the development of inhibitors for Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes and disease states. It is an analogue of CID797718, which itself is a byproduct of the synthesis of the potent PKD1 inhibitor, CID755673. The defining characteristic of this compound, as established in the scientific literature, is its lack of inhibitory activity against PKD1. This positions the compound as an important tool for structure-activity relationship (SAR) studies, helping to delineate the chemical moieties essential for PKD inhibition.
Structure-Activity Relationship and Inactivity Data
The development of this compound was part of a broader effort to understand and improve the activity of the moderately active CID797718. However, modifications to the CID797718 scaffold, which led to compounds like this compound, resulted in a complete loss of biological activity against PKD1.
| Compound | Parent Compound | Target | In Vitro Activity (Qualitative) | Reference |
| This compound | CID797718 | PKD1 | No inhibitory activity | [1] |
| CID797718 | CID755673 (byproduct) | PKD1 | Moderately active (10x less potent than CID755673) | [1] |
| CID755673 | N/A | PKD1, PKD2, PKD3 | Potent inhibitor | [1][2][3] |
This stark contrast in activity underscores the stringent structural requirements for PKD inhibition and highlights the value of inactive analogues like this compound in validating the specificity of active compounds.
Experimental Protocols: In Vitro PKD Inhibition Assay
While specific experimental details for the testing of this compound are not published, the determination of its inactivity would have been conducted using standard in vitro kinase assays employed for its parent compounds. A representative protocol is described below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKD isoform.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Substrate peptide (e.g., Syntide-2)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 10 mM β-mercaptoethanol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, recombinant PKD enzyme, and the substrate peptide.
-
The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.
-
The kinase reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
The reaction is allowed to proceed for a specified time under conditions where the enzyme activity is in the linear range.
-
The reaction is stopped, and the reaction mixture is spotted onto filter paper.
-
The filter papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control. For a compound like this compound, no significant inhibition would be observed across the tested concentrations.
Signaling Pathways and Compound Relationships
The following diagrams illustrate the relationship between this compound and its parent compounds, as well as a typical workflow for screening kinase inhibitors.
Caption: Relationship between this compound and its parent compounds.
Caption: General workflow for in vitro screening of kinase inhibitors.
Conclusion
While this compound does not exhibit direct biological activity as a PKD inhibitor, its significance lies in its role as a negative control and a tool for elucidating the structure-activity relationships within this class of compounds. The "complete loss of PKD1 activity" observed for this compound provides valuable information for medicinal chemists and drug designers, guiding the optimization of lead compounds towards more potent and selective therapeutics. Future research may explore the activity of this compound against a broader panel of kinases to confirm its specificity of inaction or to uncover unexpected off-target effects.
References
Unraveling the Structure-Activity Relationship of Benzofuroazepinone-Based PKD Inhibitors: A Technical Guide to CID755673, CID797718, and kb-NB77-78
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relationship between three structurally related compounds: the potent Protein Kinase D (PKD) inhibitor CID755673, its less active synthetic precursor CID797718, and the inactive analogue kb-NB77-78. A comprehensive understanding of the nuanced structural differences that dictate their profound variance in biological activity offers critical insights for the rational design of novel kinase inhibitors. This document details their structure-activity relationship (SAR), presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the pertinent biological pathways and logical relationships.
Core Compounds and Their Interrelation
The three compounds at the center of this guide originate from a shared synthetic pathway, yet exhibit a stark hierarchy in their ability to inhibit the Protein Kinase D (PKD) family of serine/threonine kinases.
-
CID755673 : A potent, cell-active, and selective pan-PKD inhibitor, widely utilized as a chemical probe to elucidate the cellular functions of PKD.[1][2][3] Its chemical name is 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one.[4]
-
CID797718 : A synthetic by-product in the generation of CID755673, CID797718 is a significantly less potent inhibitor of PKD1.[5]
-
This compound : An analogue of CID797718, this compound is also a by-product of the CID755673 synthesis and is reported to be devoid of PKD inhibitory activity.
The relationship between these molecules provides a classic example of a structure-activity relationship, where minor modifications to a chemical scaffold lead to a dramatic loss of biological function. This is visually represented in the following diagram.
Quantitative Data: A Comparative Analysis
The inhibitory potential of CID755673 and its analogues against the PKD family and other related kinases has been quantified through in vitro kinase assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity against PKD Isoforms
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| CID755673 | 182 | 280 | 227 |
| CID797718 | 7000 | Not Reported | Not Reported |
| This compound | No Inhibition | No Inhibition | No Inhibition |
Table 2: Kinase Selectivity Profile of CID755673
| Kinase | IC50 (µM) |
| PKC | >10 |
| CAK | 15.3 |
| PLK1 | 20.3 |
| CAMKIIα | 40.5 |
| Akt | >50 |
The PKD Signaling Pathway and Point of Inhibition
Protein Kinase D is a family of serine/threonine kinases that act as crucial regulators of a multitude of cellular processes. The activation of PKD is a downstream event following the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits both PKD and Protein Kinase C (PKC) to the cell membrane, where PKC phosphorylates and activates PKD. Once activated, PKD can translocate to various cellular compartments, including the Golgi apparatus and the nucleus, to phosphorylate a diverse range of substrates, thereby regulating processes such as protein trafficking, cell migration, and gene expression. CID755673 exerts its inhibitory effect at the level of PKD itself, preventing the phosphorylation of its downstream targets.
References
- 1. CID-755673 Datasheet DC Chemicals [dcchemicals.com]
- 2. CID 755673 (3327) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CID 755673 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 5. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Laboratory Landscape of kb-NB77-78: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for reliable and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the solubility and stability of kb-NB77-78, an analogue of the protein kinase D (PKD) inhibitor CID755673, often utilized as a negative control in kinase assays.
This document outlines the known solubility parameters of this compound in various common laboratory solvents and details its stability under different storage conditions. Furthermore, it provides generalized experimental protocols for determining these crucial characteristics, offering a framework for in-house validation and further studies.
Core Physicochemical Data
The following tables summarize the key solubility and stability data for this compound, facilitating easy reference for experimental design.
Table 1: Solubility of this compound
| Solvent | Concentration | Molar Equivalent (MW: 331.48 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] | ~75.42 mM[1] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |
| Dimethylformamide (DMF) | 30 mg/mL | ~90.50 mM | |
| Ethanol | 20 mg/mL | ~60.33 mM | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~0.90 mM | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[2][3] | ≥ 7.54 mM | This formulation is suitable for in vivo studies. |
Table 2: Stability and Storage of this compound
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | ||
| 4°C (in DMSO) | 2 weeks | For short-term storage. |
Experimental Protocols
While specific, detailed experimental procedures for the determination of this compound's solubility and stability are not publicly available, this section outlines generalized and widely accepted methodologies that can be adapted for this purpose.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed container. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).
-
Analyze the supernatant and the standard solutions by a validated HPLC method to determine the concentration of this compound in the supernatant.
-
The determined concentration represents the aqueous solubility of this compound under the specified conditions.
Protocol for Assessing Chemical Stability in Solution
This protocol describes a general approach to evaluating the stability of this compound in a given solvent over time, which is crucial for ensuring the integrity of stock solutions.
Materials:
-
Stock solution of this compound in the desired solvent (e.g., DMSO)
-
Incubator or temperature-controlled chamber
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Aliquot the solution into multiple vials to be tested at different time points.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from storage.
-
Allow the sample to reach room temperature.
-
Analyze the sample using a validated, stability-indicating HPLC method.
-
Quantify the peak area of the parent this compound compound and any new peaks that may correspond to degradation products.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point to determine its stability under the tested conditions.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental processes involving this compound.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for Chemical Stability Assessment.
References
In-depth Technical Guide: kb-NB77-78 (CAS Number 1350622-33-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
kb-NB77-78, identified by CAS number 1350622-33-1, is a synthetic compound that serves as a critical negative control in the study of Protein Kinase D (PKD) signaling. It is an inactive analog of the potent and selective PKD inhibitor, CID755673.[1][2] Understanding the properties of this compound is essential for researchers investigating the PKD pathway, as it allows for the differentiation of specific PKD-mediated effects from off-target or non-specific interactions of active compounds. This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, biological inactivity, and the context of the signaling pathway it was designed not to perturb.
Chemical and Physical Properties
This compound is a derivative of the chromenopyridine scaffold.[3] Its systematic IUPAC name is 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one.[1] The compound is supplied as a crystalline solid and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
| Property | Value | Reference |
| CAS Number | 1350622-33-1 | |
| Molecular Formula | C₁₈H₂₅NO₃Si | |
| Molecular Weight | 331.5 g/mol | |
| IUPAC Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-benzopyrano[3,4-b]pyridin-5-one | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMF: ~30 mg/mL, DMSO: ~25 mg/mL, Ethanol: ~20 mg/mL | |
| Storage | -20°C |
Biological Inactivity and Role as a Negative Control
This compound was developed as an inactive analog of CID755673, a potent inhibitor of Protein Kinase D (PKD). The primary utility of this compound in research is to serve as a negative control in experiments involving PKD inhibitors. By using this compound alongside its active counterparts, researchers can confirm that the observed biological effects are due to the specific inhibition of PKD and not a result of the chemical scaffold or other non-specific interactions.
Comparative Analysis of PKD Inhibition
The inhibitory activity of CID755673 and the lack thereof for its analogs, including the class of compounds to which this compound belongs, were determined through in vitro kinase assays. The following table summarizes the inhibitory concentrations (IC50) of CID755673 against PKD isoforms, highlighting the data that underscores the inactivity of its analogs. While specific IC50 data for this compound is not published, it is characterized as inactive based on its structural modifications which are known to abolish PKD1 activity.
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
| CID755673 | PKD1 | 0.182 | Radiometric | |
| CID797718 (precursor to this compound scaffold) | PKD1 | >10 | IMAP-FP | |
| Analogs with substitutions on the phenolic hydroxyl group | PKD1 | >10 | IMAP-FP |
IMAP-FP: Immobilized Metal Affinity for Phosphochemicals - Fluorescence Polarization
The design of this compound involved modification of the phenolic hydroxyl group present in the active parent compound, a functional group shown to be critical for PKD1 inhibitory activity. Substitution of this group, as in this compound, results in a complete loss of activity against PKD1.
Experimental Protocols
The determination of PKD inhibitory activity for the class of compounds including CID755673 and its inactive analogs was primarily conducted using a fluorescence polarization (FP) assay.
Fluorescence Polarization (FP) Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a fluorescently labeled substrate by a kinase.
Principle: A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is captured by a binding agent, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, the substrate remains unphosphorylated and unbound, leading to a low polarization signal.
Materials:
-
PKD1 enzyme
-
Fluorescently labeled peptide substrate (e.g., FAM-PKD-tide)
-
ATP
-
Assay buffer (e.g., HEPES buffer with MgCl₂, Brij-35, and DTT)
-
Binding agent (e.g., IMAP beads)
-
Test compounds (e.g., CID755673, this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the PKD1 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the fluorescently labeled peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The binding agent is added to the wells to capture the phosphorylated substrate.
-
The plate is incubated to allow for the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The Protein Kinase D (PKD) Signaling Pathway
To fully appreciate the significance of this compound as a negative control, it is essential to understand the signaling pathway that its active analog, CID755673, inhibits. PKD is a family of serine/threonine kinases that act as key regulators in various cellular processes, including cell proliferation, migration, and apoptosis.
Pathway Overview: The activation of PKD is typically initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP3). DAG recruits both Protein Kinase C (PKC) and PKD to the cell membrane. PKC then phosphorylates and activates PKD. Once activated, PKD can translocate to various cellular compartments, including the nucleus and Golgi apparatus, to phosphorylate a range of downstream targets, ultimately influencing gene expression and other cellular functions.
Caption: The canonical Protein Kinase D (PKD) signaling pathway and points of modulation.
Conclusion
References
The Critical Role of the Inactive Analog kb-NB77-78 in Elucidating Protein Kinase D Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Kinase D (PKD) is a family of serine/threonine kinases consisting of three isoforms: PKD1, PKD2, and PKD3. These kinases are pivotal downstream effectors of diacylglycerol (DAG) signaling and are implicated in a wide array of cellular processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of PKD signaling has been linked to several diseases, most notably cancer. The study of PKD signaling and the development of targeted therapies necessitate specific and well-characterized molecular tools. Small molecule inhibitors are invaluable in this regard, but their utility is critically dependent on rigorous experimental design, which includes the use of appropriate negative controls. This technical guide focuses on the role of kb-NB77-78, an inactive analog of a known PKD inhibitor, as an essential negative control for validating on-target effects in PKD signaling research.
This compound: An Essential Negative Control
This compound is a close structural analog of CID797718, a compound identified as a Protein Kinase D inhibitor.[1][2] However, unlike its parent compound, this compound exhibits no inhibitory activity against PKD.[1][2] This characteristic makes it an ideal negative control for experiments utilizing active PKD inhibitors. By using a structurally similar but biologically inactive molecule, researchers can distinguish the specific effects of PKD inhibition from potential off-target or non-specific effects of the chemical scaffold.
The primary application of this compound is to ensure that the observed cellular or biochemical phenotype is a direct consequence of PKD inhibition by the active compound and not an artifact.
Quantitative Data: A Tale of Activity and Inactivity
To appreciate the role of this compound, it is useful to compare its lack of activity with the potency of active PKD inhibitors. The following tables summarize the inhibitory concentrations (IC50) of several known PKD inhibitors and highlight the contrasting profile of this compound.
Table 1: Inhibitory Activity of Selected Pan-PKD Inhibitors
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| CRT0066101 | 1 | 2.5 | 2 |
| BPKDi | 1 | 9 | 1 |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 |
| CID755673 | 182 | 280 | 227 |
This table presents data for potent, cell-active, pan-PKD inhibitors to provide a reference for the activity levels expected from a true inhibitor.[3]
Table 2: Biological Activity of this compound and its Parent Compound
| Compound | PKD1 IC50 (µM) | Notes |
| CID797718 | ~2 (approx. 10x less potent than CID755673) | Parent compound with PKD inhibitory activity. |
| This compound | n.d. | Inactive analog, used as a negative control. |
"n.d." (not determined) in this context indicates a lack of significant inhibitory activity at concentrations where active compounds show potent inhibition.
Experimental Protocols: Validating On-Target PKD Inhibition
The use of this compound as a negative control is best illustrated through a typical experimental workflow designed to assess the efficacy of a PKD inhibitor in a cellular context. A common method is to measure the inhibition of phorbol ester-induced PKD autophosphorylation.
Protocol: Western Blot Analysis of PKD1 Autophosphorylation
This protocol describes how to assess the ability of a PKD inhibitor to block phorbol 12-myristate 13-acetate (PMA)-induced autophosphorylation of endogenous PKD1 at Serine 916 in LNCaP prostate cancer cells, using this compound as a negative control.
1. Cell Culture and Treatment:
- Culture LNCaP cells in appropriate media until they reach 70-80% confluency.
- Pre-treat the cells for 45 minutes with various concentrations of the active PKD inhibitor (e.g., CID755673) or with an equivalent concentration of this compound. Include a vehicle-only control (e.g., DMSO).
- Stimulate the cells with 10 nM PMA for 20 minutes to induce PKD activation and autophosphorylation.
2. Cell Lysis:
- Following stimulation, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding ice-cold lysis buffer (e.g., 200 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PKD1 (pSer916).
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PKD1 or a loading control protein (e.g., GAPDH or β-actin).
- Perform densitometry analysis on the Western blot bands to quantify the levels of phosphorylated PKD1 relative to total PKD1.
Expected Outcome:
-
Vehicle Control + PMA: Strong signal for pSer916-PKD1.
-
Active Inhibitor + PMA: Dose-dependent decrease in the pSer916-PKD1 signal.
-
This compound + PMA: No significant decrease in the pSer916-PKD1 signal compared to the vehicle control.
Visualizing Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the canonical PKD activation pathway and the logical workflow for using this compound as a negative control.
Caption: Canonical Protein Kinase D (PKD) activation pathway.
Caption: Experimental workflow using this compound as a negative control.
Conclusion
In the study of protein kinase D signaling, the inactive analog this compound serves an indispensable role. While active inhibitors are the tools used to probe function, the data they generate can only be interpreted with confidence when coupled with rigorous controls. This compound provides the necessary baseline to attribute observed biological effects directly to the inhibition of PKD, thereby preventing misinterpretation of data arising from off-target effects of a given chemical scaffold. For researchers in both academic and industrial settings, the proper use of such negative controls is a cornerstone of robust scientific inquiry and is critical for the validation of PKD as a therapeutic target.
References
Methodological & Application
Application Notes and Protocols for the Characterization of Novel Compounds in Cell Culture: A Template Using kb-NB77-78 as an Example
Disclaimer: The following application notes and protocols are a generalized template for the characterization of a novel chemical compound in a cell culture setting. As of the date of this document, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or established cell culture protocols for kb-NB77-78. The information provided herein is for illustrative purposes and should be adapted based on empirical data obtained through primary research.
Introduction
This compound is a chemical compound identified as an analog of CID797718 and a synthetic by-product of the Protein Kinase D1 (PKD1) inhibitor, CID755673.[1][2][3] It is crucial to note that, unlike its parent compound, This compound has been reported to exhibit no inhibitory activity against PKD .[1][4] This lack of known biological function necessitates a systematic approach to determine its potential effects on cultured cells.
This document provides a general framework for researchers and drug development professionals to begin the characterization of unstudied compounds like this compound.
Compound Specifications
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1350622-33-1 | |
| Molecular Formula | C18H25NO3Si | |
| Molecular Weight | 331.49 g/mol | |
| Appearance | Powder | |
| Storage (Powder) | -20°C for long term (months to years) | |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months |
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the initial characterization of a novel compound in cell culture.
Protocol: Initial Assessment of Cytotoxicity
This protocol outlines a general method for determining the cytotoxic potential of an uncharacterized compound using a common cell viability assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Include wells with vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound) and untreated controls (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability data against the log of the compound concentration to generate a dose-response curve.
-
If a dose-dependent decrease in viability is observed, calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Signaling Pathway Investigation
Should initial screening reveal a consistent cellular phenotype, further investigation into the underlying signaling pathways would be warranted. The diagram below illustrates a hypothetical scenario where a compound is found to modulate the NF-κB signaling pathway, a central regulator of inflammation and cell survival.
Conclusion
While this compound is commercially available, its biological function remains uncharacterized. The protocols and workflows presented here provide a foundational approach for the systematic investigation of this and other novel compounds. Any research into the effects of this compound should begin with broad screening assays to identify a biological context, followed by more targeted experiments to elucidate its mechanism of action. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.
References
Application Note and Protocol: Preparation of kb-NB77-78 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
kb-NB77-78 is a chemical compound used in research settings. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Information
| Property | Value |
| Chemical Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one[1] |
| Molecular Formula | C₁₈H₂₅NO₃Si[1] |
| Molecular Weight | 331.49 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98% (refer to Certificate of Analysis)[1] |
| Solubility | Soluble in DMSO |
Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Microcentrifuge tubes or vials (sterile, appropriate size)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. A clear solution should be obtained. Gentle warming (to 37°C) can be applied if necessary to aid dissolution, but avoid excessive heat.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions as recommended in the table below.
Quantitative Data: Stock Solution Preparation Table
The following table provides solvent volumes required to prepare stock solutions of various concentrations from a given mass of this compound (based on a molecular weight of 331.49 g/mol ).
| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |
| 1 mg | 3.02 mL | 0.60 mL | 0.30 mL |
| 5 mg | 15.08 mL | 3.02 mL | 1.51 mL |
| 10 mg | 30.17 mL | 6.03 mL | 3.02 mL |
Note: Batch-specific molecular weights may vary slightly. For the most accurate preparations, recalculate the required solvent volumes based on the molecular weight provided on the product's Certificate of Analysis.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and its stock solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long term (months to years) |
| 0 - 4°C | Short term (days to weeks) | |
| Stock Solution in DMSO | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
For in-vivo experiments, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle like corn oil. For example, a 100 µL DMSO stock solution (25.0 mg/mL) can be added to 900 µL of corn oil and mixed evenly.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Workflow Diagram
Caption: Workflow for this compound stock solution preparation and storage.
References
Application Notes and Protocols: The Use of kb-NB77-78 in Kinase Activity Assays
A Lack of Identified Kinase Targets Precludes Specific Assay Development
Extensive investigation into the scientific literature and available biochemical data reveals that kb-NB77-78 is a compound with no currently identified specific kinase target. While it is known to be an analog of CID797718 and a synthetic by-product of the Protein Kinase D (PKD) inhibitor, CID755673, studies have shown that this compound itself does not exhibit inhibitory activity against PKD[1]. The absence of a known kinase target for this compound makes it impossible to provide specific, detailed application notes and protocols for its use in kinase activity assays as requested.
The development of a robust kinase activity assay is fundamentally dependent on understanding the interaction between the inhibitor and its specific kinase target. This knowledge is essential for:
-
Designing relevant experimental protocols: Key parameters such as the choice of kinase, substrate, buffer conditions, and inhibitor concentrations are all determined by the specific kinase being targeted.
-
Generating meaningful quantitative data: IC50 values, Ki constants, and dose-response curves are all measures of a compound's potency and selectivity for a particular kinase. Without a known target, these values cannot be determined.
-
Visualizing signaling pathways: Diagrams of signaling pathways are used to illustrate the mechanism of action of an inhibitor within a cellular context. As the molecular target of this compound is unknown, its impact on any signaling pathway cannot be depicted.
Given the lack of a known kinase target for this compound, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams.
General Principles for Characterizing Novel Kinase Inhibitors
For researchers interested in determining the potential kinase targets of uncharacterized compounds like this compound, a general workflow can be followed. This typically involves a series of screening and validation assays.
Experimental Workflow for Target Identification and Assay Development
Caption: Workflow for identifying kinase targets and developing assays.
Hypothetical Application Note and Protocol Template
Should a specific kinase target for this compound be identified in the future, the following template can be used to structure the application notes and protocols.
Application Note: Characterization of [Identified Kinase] Inhibition by this compound
Introduction
This application note describes the use of this compound to inhibit the activity of [Identified Kinase]. [Provide a brief background on the kinase, its biological function, and its relevance as a drug target].
Materials and Methods
Reagents:
-
This compound (prepared in DMSO)
-
Recombinant human [Identified Kinase]
-
[Specific Substrate] for [Identified Kinase]
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
Protocol: In Vitro Kinase Assay
A detailed, step-by-step protocol for performing the kinase assay would be provided here, including reagent concentrations, incubation times, and detection methods.
Results
Table 1: Inhibitory Activity of this compound against [Identified Kinase]
| Compound | Target Kinase | IC50 (nM) |
| This compound | [Identified Kinase] | [Value] |
Figure 1: Dose-Response Curve for this compound Inhibition of [Identified Kinase]
A graph showing the dose-dependent inhibition of the target kinase by this compound would be presented here.
Signaling Pathway
Caption: Inhibition of the [Identified Kinase] signaling pathway by this compound.
Until a specific kinase target for this compound is identified and validated, the development of detailed and meaningful application notes and protocols for its use in kinase activity assays remains speculative. The scientific community is encouraged to perform broad screening assays to elucidate the biological function of this compound.
References
Application of kb-NB77-78 in Cellular Imaging: Information Not Available
Extensive research has yielded no evidence to support the application of the chemical compound kb-NB77-78 in cellular imaging studies. Publicly available scientific literature and databases do not contain information on its use as a fluorescent probe, dye, or any other type of imaging agent. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided.
Chemical Identity of this compound
This compound is identified as an analog of the compound CID797718. It is also described as a by-product in the synthesis of CID755673, which is an inhibitor of Protein Kinase D (PKD). It is crucial to note that while its parent compound is biologically active, this compound is reported to show no inhibitory activity towards PKD.
| Property | Value |
| CAS Number | 1350622-33-1 |
| Molecular Formula | C18H25NO3Si |
| Molecular Weight | 331.48 g/mol |
| Relationship to other compounds | Analog of CID797718; By-product of CID755673 synthesis |
| Reported Biological Activity | No Protein Kinase D (PKD) inhibitory activity |
Signaling Pathway Context: The Parent Compound
While this compound itself is not implicated in cellular imaging or signaling studies, its parent compound, CID755673, is a known inhibitor of the Protein Kinase D (PKD) signaling pathway. PKD is a family of serine/threonine kinases that play a role in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of this pathway are utilized by researchers to investigate these fundamental cellular functions.
Below is a generalized representation of a signaling pathway that could be investigated using a PKD inhibitor like the parent compound of this compound. This diagram is for illustrative purposes to provide context on the type of research area related to this compound's chemical family, and does not represent any function of this compound itself.
A simplified diagram of a signal transduction pathway involving Protein Kinase D (PKD).
Experimental Protocols: Not Applicable
Due to the absence of any documented use of this compound in cellular imaging, no experimental protocols can be provided. This includes, but is not limited to, information regarding:
-
Fluorophore excitation and emission spectra
-
Optimal concentrations for cell staining
-
Cell preparation and fixation methods
-
Imaging buffer and mounting media compatibility
-
Microscopy setup and acquisition parameters
-
Potential for phototoxicity or photobleaching
kb-NB77-78: Application Notes and Protocols for an Inactive PKD Analog
For research use only. Not for use in humans or animals.
Introduction
kb-NB77-78 is a chemical compound that is structurally analogous to CID797718.[1][2][3][4] It is notable as a synthetic by-product generated during the creation of CID755673, a known inhibitor of Protein Kinase D (PKD).[2] Crucially, experimental data indicates that unlike its parent compounds, this compound does not exhibit inhibitory activity against PKD. Therefore, it is best utilized in research settings as a negative control in experiments involving PKD inhibitors to ensure that observed effects are due to PKD inhibition and not off-target or compound scaffold effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1350622-33-1 | |
| Molecular Formula | C18H25NO3Si | |
| Molecular Weight | 331.49 g/mol | |
| Exact Mass | 331.1604 | |
| IUPAC Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-benzopyrano[3,4-b]pyridin-5-one |
Compound Relationship and Context
This compound's primary relevance in research is defined by its relationship to the active PKD inhibitors CID755673 and its analogue CID797718. Understanding this context is essential for its proper application as a negative control.
Caption: Relationship of this compound to active PKD inhibitors.
Recommended Working Concentrations
As this compound is characterized as an inactive analog, there are no established "working concentrations" for achieving a specific biological effect. Instead, its concentration should match the dose-response range used for the active PKD inhibitors (e.g., CID755673 or CID797718) in a given experiment. This ensures that any lack of response can be confidently attributed to its inert nature towards the target.
Protocols
Stock Solution Preparation
Due to its limited solubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Storage of Stock Solution: Store at -20°C for up to two weeks or at -80°C for up to six months.
In Vivo Formulation Protocol
For animal studies, a specific formulation is required to achieve solubility and administration. The following protocol is recommended for preparing a working solution for in vivo experiments.
Important: It is recommended to prepare this solution freshly on the day of use.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
Procedure:
-
Begin by dissolving the this compound powder in DMSO to create a concentrated stock.
-
Add the DMSO stock to the corn oil to achieve the final desired concentration. The recommended final solvent ratio is 10% DMSO and 90% corn oil by volume.
-
Ensure the solution is thoroughly mixed. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should have a solubility of at least 2.5 mg/mL (7.54 mM).
Caption: Workflow for preparing this compound for in vivo experiments.
References
Application Notes and Protocols for In Vivo Studies of kb-NB77-78
Disclaimer: The compound "kb-NB77-78" is not found in publicly available scientific literature. The following application notes and protocols are provided as a generalized template for a novel small molecule inhibitor. The hypothetical mechanism of action and experimental details should be adapted based on the specific characteristics of the compound being investigated.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor. These application notes provide a comprehensive guide for conducting preclinical in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals and are based on established methodologies for in vivo compound evaluation.
Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies of this compound in a tumor xenograft model.
-
Species/Strain: Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice are recommended for human tumor xenograft models.
-
Age/Weight: Mice should be 6-8 weeks old and weigh between 18-22 grams at the start of the study.
-
Housing: Animals should be housed in individually ventilated cages under specific pathogen-free (SPF) conditions. A 12-hour light/dark cycle should be maintained, with ad libitum access to food and water.
-
Acclimatization: All animals should undergo a minimum of a 7-day acclimatization period before any experimental procedures are initiated.
-
Cell Culture: The selected human cancer cell line (e.g., A375 for melanoma, HT-29 for colorectal cancer) should be cultured in the recommended medium and harvested during the exponential growth phase.
-
Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth should be monitored 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
Caption: General experimental workflow for in vivo efficacy studies.
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The stability and solubility of the formulation should be confirmed prior to the study.
-
Dose Levels: A minimum of three dose levels of this compound and a vehicle control group are recommended. Dose selection should be based on prior in vitro potency and any available pharmacokinetic data.
-
Route of Administration: The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be chosen based on the compound's properties and intended clinical application.
-
Dosing Schedule: A daily (QD) or twice-daily (BID) dosing schedule for 14-21 days is a common starting point.
-
Tumor Measurements: Tumor dimensions should be measured 2-3 times per week.
-
Body Weight: Animal body weight should be recorded at the same frequency as tumor measurements to monitor for toxicity.
-
Clinical Observations: Daily clinical observations should be made to assess the overall health of the animals (e.g., changes in posture, activity, fur texture).
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
Data Presentation
Quantitative data from the in vivo study should be summarized in a clear and concise manner. The following tables provide templates for presenting efficacy and toxicity data.
Table 1: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | 0 | QD | 1850 ± 210 | - | - |
| This compound | 10 | QD | 1100 ± 150 | 40.5 | <0.05 |
| This compound | 30 | QD | 650 ± 95 | 64.9 | <0.01 |
| This compound | 100 | QD | 250 ± 45 | 86.5 | <0.001 |
Table 2: Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) | Mortality | Clinical Signs of Toxicity |
| Vehicle | 0 | +5.2 ± 1.5 | 0/10 | None observed |
| This compound | 10 | +4.8 ± 1.8 | 0/10 | None observed |
| This compound | 30 | +2.1 ± 2.0 | 0/10 | None observed |
| This compound | 100 | -3.5 ± 2.5 | 0/10 | Mild, transient lethargy |
Concluding Remarks
These application notes and protocols provide a standardized approach for the in vivo evaluation of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data to support further preclinical and clinical development. It is imperative to adapt these protocols based on the specific characteristics of this compound and to conduct all animal studies in accordance with institutional and national animal welfare regulations.
Application Notes and Protocols for Experimental Design Using kb-NB77-78 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of signal transduction pathways, the use of specific inhibitors is crucial for elucidating the function of individual kinases. Protein Kinase D (PKD) is a family of serine/threonine kinases involved in diverse cellular processes, including cell proliferation, differentiation, and membrane trafficking. Small molecule inhibitors targeting PKD are valuable tools for investigating its biological roles. However, to ensure that the observed effects of a kinase inhibitor are due to the specific inhibition of the intended target and not off-target effects of the chemical scaffold, a proper negative control is essential.
kb-NB77-78 is a close structural analog of the Protein Kinase D (PKD) inhibitor, CID797718.[1] While CID797718 exhibits inhibitory activity against PKD1, this compound is designed as an inactive control molecule.[1][2] This inactivity stems from a modification of the phenolic hydroxyl group, a key pharmacophoric element essential for PKD inhibition. Due to its structural similarity to active PKD inhibitors but lack of inhibitory function, this compound serves as an ideal negative control in experiments investigating the biological consequences of PKD inhibition. These application notes provide detailed protocols for utilizing this compound as a negative control in both in vitro and cellular assays.
Mechanism of Action and Rationale for Use as a Negative Control
The rationale for using this compound as a negative control lies in its structural relationship to active PKD inhibitors, such as CID755673 and its analog CID797718, coupled with its lack of biological activity against PKD. The parent compound, CID755673, is a potent inhibitor of all three PKD isoforms.[3] CID797718, a structural analog of CID755673, is a significantly less potent PKD1 inhibitor, with a reported IC50 value of 7.0 ± 0.8 µM.[4] this compound, being an analog of CID797718, is reported to have no inhibitory activity against PKD.
By including this compound in an experiment alongside an active PKD inhibitor, researchers can differentiate between the specific effects of PKD inhibition and any non-specific effects of the chemical backbone. Any cellular phenotype observed with the active inhibitor but not with this compound can be confidently attributed to the inhibition of PKD.
Data Presentation
The following table summarizes the inhibitory activity of related compounds against PKD1, highlighting the role of this compound as an inactive control.
| Compound | Target | IC50 (µM) | Reference |
| CID755673 | PKD1 | 0.182 | |
| CID797718 | PKD1 | 7.0 ± 0.8 | |
| This compound | PKD1 | No Activity |
Experimental Protocols
In Vitro PKD Kinase Assay
This protocol describes a radiometric filter-binding assay to measure the direct inhibition of PKD activity.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
Syntide-2 peptide substrate (PLARTLSVAGLPGKK)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Active PKD inhibitor (e.g., CID797718)
-
This compound (negative control)
-
DMSO (vehicle control)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the active inhibitor and this compound in DMSO. The final concentration of DMSO in the assay should be ≤1%.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant PKD enzyme, and Syntide-2 substrate.
-
Add the test compounds (active inhibitor, this compound, or DMSO vehicle) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific PKD isoform.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO vehicle control.
Expected Results: The active PKD inhibitor should show a dose-dependent inhibition of PKD activity. In contrast, this compound is expected to show no significant inhibition at concentrations equivalent to and exceeding the effective concentrations of the active inhibitor.
Cellular PKD Autophosphorylation Assay by Western Blot
This protocol assesses the ability of compounds to inhibit PKD activation in a cellular context by measuring the autophosphorylation of PKD at Ser916.
Materials:
-
Cell line expressing endogenous or overexpressed PKD (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA) or other PKD activator
-
Active PKD inhibitor (e.g., CID797718)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PKD (Ser916) and anti-total PKD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal PKD activity.
-
Pre-treat the cells with the active inhibitor, this compound, or DMSO vehicle at the desired concentrations for 1-2 hours.
-
Stimulate the cells with a PKD activator (e.g., 100 nM PMA) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-PKD (Ser916).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total PKD to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-PKD signal to the total PKD signal.
Expected Results: Treatment with the active PKD inhibitor should significantly reduce the PMA-induced phosphorylation of PKD at Ser916. In contrast, cells treated with this compound should show a level of PKD phosphorylation similar to the vehicle-treated, PMA-stimulated control, demonstrating its lack of inhibitory activity in a cellular context.
Conclusion
This compound is an indispensable tool for researchers studying Protein Kinase D. Its structural similarity to active PKD inhibitors, combined with its lack of inhibitory activity, makes it the ideal negative control for validating that experimental observations are a direct result of PKD inhibition. The protocols provided here offer a framework for the effective use of this compound in both biochemical and cell-based assays, ensuring the rigor and reproducibility of research findings in the field of signal transduction.
References
Application Notes and Protocols for Assessing Cellular Uptake of kb-NB77-78
For Researchers, Scientists, and Drug Development Professionals
Introduction
kb-NB77-78 is a small molecule of interest in biomedical research. Understanding its cellular uptake is crucial for elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic efficacy. As specific literature on the cellular uptake of this compound is not currently available, this document provides a comprehensive guide of established techniques and detailed protocols that can be adapted to assess its entry into cells.
The methodologies described herein cover both quantitative analysis of intracellular concentrations and qualitative visualization of its subcellular localization. These protocols are designed to be a starting point for researchers and can be optimized based on the specific cell lines and experimental conditions used.
Potential Cellular Uptake Mechanisms
The entry of a small molecule like this compound into a cell can occur through various mechanisms. Identifying the predominant pathway is key to understanding its biological activity. Potential mechanisms include:
-
Passive Diffusion: Movement across the cell membrane driven by the concentration gradient, typically for small, lipophilic molecules.
-
Facilitated Diffusion: Carrier-protein-mediated transport across the membrane, which does not require energy.
-
Active Transport: Energy-dependent transport against a concentration gradient, mediated by specific transporter proteins.
-
Endocytosis: Engulfment of the molecule by the cell membrane. This can be further categorized into:
-
Clathrin-mediated endocytosis: Formation of clathrin-coated pits and vesicles.
-
Caveolae-mediated endocytosis: Involvement of flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: Large-scale engulfment of extracellular fluid.
-
The following diagram illustrates these potential pathways.
Quantitative Analysis of Cellular Uptake
Accurate quantification of intracellular this compound is essential for understanding its dose-response relationship. The following are standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture for identification and quantification. It is a robust method for measuring the concentration of a drug in cell lysates.
Experimental Protocol: HPLC Analysis
-
Cell Culture and Treatment:
-
Seed cells (e.g., KB cells) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 0.5, 1, 2, 4 hours).
-
-
Cell Harvesting and Lysis:
-
After treatment, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Add 200 µL of lysis buffer (e.g., RIPA buffer) to each well and scrape the cells.
-
Collect the cell lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant.
-
Perform protein precipitation by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase and gradient optimized for this compound separation.
-
Detect the compound using a UV-Vis or other appropriate detector.
-
Quantify the intracellular concentration by comparing the peak area to a standard curve of known this compound concentrations.
-
-
Data Normalization:
-
Determine the total protein concentration of the cell lysate using a BCA assay.
-
Normalize the intracellular drug concentration to the total protein amount (e.g., ng of drug/mg of protein).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity than HPLC, making it ideal for detecting low intracellular concentrations of unlabeled compounds.
Experimental Protocol: LC-MS/MS Analysis
The protocol for cell culture, treatment, and harvesting is similar to that for HPLC. The primary difference lies in the sample analysis.
-
Sample Preparation:
-
Follow the same steps for cell lysis and protein precipitation as in the HPLC protocol.
-
The supernatant after precipitation is directly used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column and mobile phase for chromatographic separation.
-
Optimize the mass spectrometer settings (e.g., parent and daughter ions, collision energy) for the specific detection of this compound.
-
Quantify the compound based on the peak area relative to a standard curve.
-
-
Data Normalization:
-
Normalize the data to the total protein concentration as described for HPLC.
-
Table 1: Hypothetical Quantitative Data for this compound Cellular Uptake
| Time (hours) | Intracellular this compound (ng/mg protein) - 10 µM Treatment | Intracellular this compound (ng/mg protein) - 50 µM Treatment |
| 0.5 | 15.2 ± 1.8 | 75.6 ± 5.4 |
| 1 | 28.9 ± 2.5 | 142.3 ± 10.1 |
| 2 | 45.1 ± 3.1 | 210.5 ± 15.8 |
| 4 | 52.6 ± 4.0 | 255.7 ± 18.2 |
Qualitative and Semi-Quantitative Analysis
Visualizing the subcellular localization of a compound can provide insights into its mechanism of action.
Confocal Microscopy
This technique requires a fluorescently labeled version of this compound or a specific antibody for immunofluorescence.
Experimental Protocol: Confocal Microscopy
-
Cell Culture:
-
Seed cells on glass coverslips in a 24-well plate.
-
-
Treatment:
-
Treat cells with fluorescently labeled this compound.
-
-
Cell Staining (Optional):
-
To visualize specific organelles, co-stain with markers such as Hoechst for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes.
-
-
Fixation and Mounting:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Mount the coverslips on microscope slides using a mounting medium with an anti-fade reagent.
-
-
Imaging:
-
Visualize the cells using a confocal microscope with appropriate laser lines and emission filters.
-
Flow Cytometry
Flow cytometry can be used to quantify the uptake of a fluorescently labeled compound on a single-cell level.
Experimental Protocol: Flow Cytometry
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells after treatment with fluorescently labeled this compound.
-
-
Cell Preparation:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
-
Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of individual cells to determine the extent of uptake.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cellular uptake of this compound.
Application Notes and Protocols for Mass Spectrometry-Based Proteomic Analysis of kb-NB77-78 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
kb-NB77-78 is a synthetic small molecule, known as an analog of CID797718 and a by-product of the synthesis of the Protein Kinase D (PKD) inhibitor, CID755673.[1][2][3][4] While its specific biological activity is not extensively characterized, its structural relationship to a known kinase inhibitor makes it a compound of interest for further investigation into its cellular effects. Understanding the mechanism of action of novel small molecules is a critical step in drug discovery and development. Mass spectrometry (MS)-based proteomics is a powerful and unbiased approach to elucidate the cellular pathways modulated by such compounds by quantifying changes in the proteome.
This document provides a detailed protocol for the quantitative proteomic analysis of a human cell line treated with this compound. The described workflow, from experimental design to data analysis, offers a comprehensive guide for researchers aiming to identify protein expression changes and potential signaling pathways affected by this compound.
Experimental Design
A well-controlled experimental design is fundamental for obtaining reliable and reproducible quantitative proteomics data. For this hypothetical study, we will compare the proteomes of a human lung carcinoma cell line (A549) treated with this compound against a vehicle control (DMSO). To ensure statistical significance, a minimum of three biological replicates for each condition is recommended.
Experimental Groups:
-
Control Group: A549 cells treated with 0.1% DMSO (vehicle).
-
Treatment Group: A549 cells treated with 10 µM this compound.
Detailed Protocols
Cell Culture and Treatment
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 10 cm dishes and grown to 70-80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing either 10 µM this compound (treatment group) or 0.1% DMSO (control group).
-
Incubation: Cells are incubated for 24 hours.
-
Harvesting: After incubation, the medium is discarded, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped in PBS and centrifuged at 500 x g for 5 minutes at 4°C. The cell pellet is flash-frozen in liquid nitrogen and stored at -80°C until further processing.
Sample Preparation using Filter-Aided Sample Preparation (FASP)
The FASP method is a robust technique for detergent removal and protein digestion, making it suitable for samples lysed with strong detergents like SDS.
-
Lysis: The cell pellet is resuspended in lysis buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT) and heated at 95°C for 5 minutes. The lysate is then sonicated to shear DNA and reduce viscosity.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA assay.
-
FASP Procedure:
-
An aliquot equivalent to 100 µg of protein is mixed with 200 µL of 8 M urea in 0.1 M Tris-HCl, pH 8.5 (UA buffer) in a 30 kDa molecular weight cutoff filter unit.
-
The filter unit is centrifuged at 14,000 x g for 15 minutes.
-
The filter is washed twice with 200 µL of UA buffer.
-
100 µL of 0.05 M iodoacetamide (IAA) in UA buffer is added to the filter, mixed, and incubated in the dark for 20 minutes for alkylation.
-
The filter is centrifuged at 14,000 x g for 10 minutes.
-
The filter is washed three times with 100 µL of UA buffer and then three times with 100 µL of 50 mM ammonium bicarbonate (ABC) buffer.
-
40 µL of sequencing-grade modified trypsin (1:50 enzyme to protein ratio) in 50 mM ABC buffer is added to the filter.
-
The filter unit is incubated in a wet chamber at 37°C overnight.
-
Peptides are collected by centrifugation at 14,000 x g for 10 minutes, followed by two additional washes with 40 µL of 50 mM ABC buffer.
-
The collected peptides are acidified with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalted using C18 StageTips.
-
LC-MS/MS Analysis
-
Instrumentation: Peptides are analyzed on an Orbitrap Exploris 480 mass spectrometer coupled to an Agilent 1290 Infinity UHPLC system.
-
Chromatographic Separation: Peptides are separated on a C18 reversed-phase column using a linear gradient of 5-40% acetonitrile in 0.1% formic acid over 120 minutes at a flow rate of 300 nL/min.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode.
-
Full MS scans are acquired in the Orbitrap at a resolution of 120,000.
-
The top 20 most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
MS/MS spectra are acquired in the Orbitrap at a resolution of 15,000.
-
Dynamic exclusion is enabled to prevent repeated fragmentation of the same precursor.
-
Data Analysis
-
Database Search: The raw MS data are processed using MaxQuant software (version 1.6.17.0).2. Protein Identification and Quantification: MS/MS spectra are searched against the human UniProt database. Label-free quantification (LFQ) is performed using the MaxLFQ algorithm within MaxQuant.
-
Statistical Analysis: The proteinGroups.txt output from MaxQuant is further analyzed using Perseus software. Proteins with a p-value < 0.05 and a fold change > 1.5 are considered significantly regulated.
-
Bioinformatics Analysis: The list of significantly regulated proteins is subjected to pathway and gene ontology (GO) enrichment analysis using tools such as DAVID or Metascape to identify enriched biological processes and signaling pathways.
Quantitative Data Presentation
The following tables present hypothetical quantitative data for proteins found to be significantly regulated in A549 cells upon treatment with this compound.
Table 1: Upregulated Proteins in this compound Treated A549 Cells
| UniProt ID | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.1 | 0.008 |
| Q06830 | BAX | Apoptosis regulator BAX | 1.8 | 0.015 |
| P10415 | CASP3 | Caspase-3 | 1.7 | 0.021 |
| P42224 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 2.5 | 0.003 |
| Q13315 | GADD45A | Growth arrest and DNA damage-inducible protein GADD45 alpha | 2.3 | 0.005 |
Table 2: Downregulated Proteins in this compound Treated A549 Cells
| UniProt ID | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | -1.6 | 0.032 |
| P08670 | VIM | Vimentin | -1.9 | 0.011 |
| P14136 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | -1.7 | 0.025 |
| Q13148 | PCNA | Proliferating cell nuclear antigen | -2.2 | 0.006 |
| P35579 | MYC | Myc proto-oncogene protein | -2.8 | 0.001 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proteomic analysis of this compound treated cells.
Hypothetical Signaling Pathway: NF-κB
Given that many small molecule inhibitors affect common cellular signaling pathways, the NF-κB pathway is a plausible candidate for investigation. The NF-κB signaling cascade is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. The following diagram illustrates the canonical NF-κB pathway, which could be hypothetically modulated by this compound.
Caption: The canonical NF-κB signaling pathway, a potential target for small molecule inhibitors.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for investigating the cellular effects of the small molecule this compound using mass spectrometry-based proteomics. This unbiased approach can lead to the identification of modulated proteins and signaling pathways, offering valuable insights into the compound's mechanism of action. The hypothetical data and pathway diagram serve as examples of the types of results that can be generated and the biological interpretations that can be made. This methodology is broadly applicable to the study of other small molecules in drug discovery and chemical biology research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKD Inhibitor, CID755673 The PKD Inhibitor, CID755673, also referenced under CAS 521937-07-5, controls the biological activity of PKD. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 521937-07-5 [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis Following kb-NB77-78 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
kb-NB77-78 is recognized as an analog of the compound CID797718. Notably, it does not exhibit inhibitory activity against Protein Kinase D (PKD) and is a synthetic by-product of the PKD1 inhibitor, CID755673[1][2][3]. Due to its lack of PKD inhibition, this compound serves as an ideal negative control in studies investigating the effects of PKD inhibitors. These application notes provide detailed protocols for utilizing flow cytometry to assess cellular responses to this compound treatment, focusing on immunophenotyping and intracellular signaling analysis.
Data Presentation
As no specific quantitative data for this compound treatment is publicly available, the following tables are presented as templates for data acquisition and organization. Researchers should adapt these tables to their specific experimental design.
Table 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment
| Cell Surface Marker | Cell Population | Untreated Control (% Positive) | This compound Treated (% Positive) | PKD Inhibitor Treated (% Positive) |
| CD3 | T Cells | |||
| CD4 | Helper T Cells | |||
| CD8 | Cytotoxic T Cells | |||
| CD19 | B Cells | |||
| CD14 | Monocytes | |||
| CD56 | Natural Killer Cells |
Table 2: Intracellular Cytokine Staining in Activated T Cells Following this compound Treatment
| Intracellular Cytokine | Untreated Control (MFI) | This compound Treated (MFI) | PKD Inhibitor Treated (MFI) |
| IFN-γ | |||
| TNF-α | |||
| IL-2 | |||
| IL-10 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
The following are detailed protocols for preparing and analyzing cells treated with this compound using flow cytometry. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Cell Surface Staining for Immunophenotyping
This protocol outlines the steps for staining cell surface markers on suspension cells, such as PBMCs, after treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)[4]
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)[4]
-
This compound (and relevant PKD inhibitor as a positive control)
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Fc receptor blocking solution (optional)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells (e.g., from whole blood, tissue culture).
-
Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in the appropriate cell culture medium.
-
-
This compound Treatment:
-
Plate the cells at the desired density.
-
Treat the cells with the desired concentration of this compound for the specified duration. Include untreated and positive (PKD inhibitor) controls.
-
-
Staining:
-
After treatment, harvest the cells and wash them with cold Flow Cytometry Staining Buffer.
-
(Optional) Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
Add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye to distinguish live from dead cells.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Ensure that appropriate voltage and compensation settings are used.
-
Protocol 2: Intracellular Staining for Cytokine or Signaling Protein Analysis
This protocol is for the detection of intracellular antigens, which requires fixation and permeabilization of the cells.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or a commercial permeabilization solution)
-
Fluorochrome-conjugated antibodies against intracellular targets
Procedure:
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 1. If analyzing cytokine production, stimulate the cells with an appropriate agent (e.g., PMA and Ionomycin) for a few hours before harvesting.
-
-
Surface Staining:
-
Perform cell surface staining as described in step 3 of Protocol 1. It is generally recommended to stain for surface markers before fixation and permeabilization.
-
-
Fixation:
-
After surface staining and washing, resuspend the cells in Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in Permeabilization Buffer.
-
Add the fluorochrome-conjugated intracellular antibodies.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling cascade where this compound acts as a negative control.
Caption: General experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
kb-NB77-78 solubility issues and solutions
Welcome to the technical support center for kb-NB77-78. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that is an inactive analog of the potent and selective Protein Kinase D (PKD) inhibitor, CID755673.[1] Unlike CID755673, this compound does not exhibit inhibitory activity against PKD.[2] It is often used as a negative control in experiments studying PKD signaling pathways.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Based on available data, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol and Dimethylformamide (DMF) can also be used.
Q3: My this compound powder won't fully dissolve in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Apply gentle heat: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolution.
-
Sonication: Using a bath sonicator can provide the necessary energy to break up any solid aggregates and facilitate dissolution.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower. Here are some strategies to overcome this:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous solution.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility.
-
Use a co-solvent: In some instances, adding a small amount of another water-miscible organic solvent to the aqueous buffer can improve solubility.
-
Incorporate a surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help to keep the compound in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated stock solution in DMSO | 1. Compound concentration exceeds its solubility limit. 2. DMSO has absorbed water (hygroscopic). 3. Incomplete dissolution. | 1. Prepare a more dilute stock solution. 2. Use fresh, anhydrous DMSO. 3. Gently warm the solution and/or use a sonicator to aid dissolution. |
| Precipitation upon dilution into aqueous buffer | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | 1. Lower the final concentration of the compound. 2. Perform a serial dilution. 3. Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. |
| Inconsistent results in cell-based assays | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | 1. Visually inspect assay plates for any signs of precipitation. 2. Perform a solubility test in your specific cell culture medium. 3. Prepare fresh dilutions from the stock solution for each experiment. |
| Loss of compound activity over time in solution | The compound may be unstable in the prepared solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Store stock solutions at -20°C or -80°C for long-term stability. |
Data Summary
Solubility of this compound in Common Solvents
| Solvent | Concentration | Source |
| DMSO | ~25 mg/mL (approx. 75.4 mM) | |
| DMSO | 10 mM | |
| DMF | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Note: Discrepancies in reported solubility values may exist due to different experimental conditions and measurement techniques.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 331.48 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 331.48 g/mol x 1000 mg/g = 3.31 mg
-
-
Weigh the compound: Carefully weigh out 3.31 mg of this compound using a calibrated analytical balance and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway Context
As this compound is an inactive analog of the PKD inhibitor CID755673, it is relevant to understand the pathway that CID755673 targets. PKD inhibition by CID755673 has been shown to activate the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.
Caption: Simplified signaling pathway showing the role of PKD and the PI3K/AKT pathway.
Experimental Workflow: Preparing a Working Solution
References
preventing kb-NB77-78 degradation in experiments
Technical Support Center: kb-NB77-78
This technical support center provides guidance on preventing the degradation of the hypothetical small molecule inhibitor, this compound, during experimental procedures. The principles and protocols outlined here are broadly applicable to many small molecule compounds used in research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of small molecule inhibitors like this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation in sensitive compounds.
-
pH: The stability of a compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can cause hydrolysis or other degradation pathways.
-
Oxidation: The presence of oxygen can lead to the oxidation of susceptible functional groups.
-
Enzymatic Degradation: In biological systems, such as cell culture or in vivo models, enzymes can metabolize and degrade the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.
Q2: How should I properly store my stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light by wrapping them in aluminum foil or using amber-colored tubes. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
A3: Yes, inconsistent results are a common sign of compound degradation. If the potency of your compound appears to decrease over time or varies between experiments, you should suspect degradation. It is recommended to perform a quality control check on your compound, such as by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to assess its purity and integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in a cell-based assay. | Degradation in culture media. | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Minimize the time the compound is in the incubator. Consider using a more stable formulation if available. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or degradation. | Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated or the compound may have degraded. Prepare a fresh stock solution. Consider using a different solvent. |
| Inconsistent results between different batches of the compound. | Variation in purity or degradation during storage. | Perform analytical validation (e.g., HPLC, MS) on each new batch to confirm identity and purity. Ensure proper storage conditions are maintained for all batches. |
| Baseline drift or unexpected peaks in analytical measurements. | Degradation of the compound or contamination. | Use high-purity solvents and reagents. Prepare fresh samples for analysis. Ensure the analytical instruments are properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the required amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber-colored, tightly sealed vials.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your chosen cell culture media at the final experimental concentration.
-
Incubation: Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sampling: At each time point, collect an aliquot of the media containing the compound.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in the culture media.
Visualizations
Caption: Troubleshooting workflow for identifying this compound degradation.
Technical Support Center: kb-NB77-78 Negative Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using kb-NB77-78 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a chemical analog of CID797718 and a synthetic by-product of the Protein Kinase D (PKD) inhibitor, CID755673.[1][2] It is structurally related to the active PKD inhibitor but has been shown to have no inhibitory activity against PKD1.[1][3][4] Specifically, it does not bind to PKD1 in fluorescence polarization assays and does not affect PKD1 phosphorylation in LNCaP cancer cells. This inactivity against the primary target of the parent compound makes it an ideal negative control to help ensure that the observed effects of the active compound are due to its on-target activity.
Q2: What are the key physical and chemical properties of this compound?
A2: The table below summarizes the known properties of this compound.
| Property | Value |
| CAS Number | 1350622-33-1 |
| Molecular Formula | C18H25NO3Si |
| Molecular Weight | 331.48 g/mol |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO (25 mg/mL), DMF (30 mg/mL), and Ethanol (20 mg/mL) |
| Storage | Store powder at -20°C for long-term (months to years). Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year. |
Q3: Can a negative control like this compound have off-target effects?
A3: Yes, it is possible. Off-target effects are unintended interactions of a small molecule with cellular components other than the intended biological target. The chemical scaffold of this compound, although inactive against PKD1, might still interact with other proteins, particularly at high concentrations. It is a misconception that a negative control is completely inert. A recent study has shown that a negative control may also be inactive against some of the known off-targets of the parent chemical probe, which can complicate the interpretation of results.
Troubleshooting Guide for Unexpected Results
This guide addresses potential issues when using this compound as a negative control.
Issue 1: Observed Cellular Phenotype or Toxicity with this compound
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Using high concentrations can lead to off-target effects or non-specific toxicity. Action: Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Compound Instability/Degradation | The compound may have degraded over time, especially with multiple freeze-thaw cycles. Action: Prepare fresh stock solutions from powder. Ensure proper storage conditions are maintained. |
| Contamination | The stock solution or the powder itself could be contaminated. Action: Use a new, unopened vial of the compound if possible. Filter-sterilize the stock solution. |
| Vehicle (DMSO) Toxicity | The concentration of the vehicle (e.g., DMSO) may be too high. Action: Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level for your cell type. |
| Off-Target Effects of the Scaffold | The core chemical structure may have inherent biological activity unrelated to PKD1. Action: Use a structurally unrelated negative control to confirm the phenotype. If the unexpected phenotype persists with a different control, it may be an artifact of your assay system. |
Issue 2: Unexpected Inhibition in a Kinase Assay
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Impurity in Compound Batch | The batch of this compound may contain residual amounts of the active parent compound (CID755673). Action: Verify the purity of your compound batch using techniques like HPLC if available. Consider purchasing from a different, reputable supplier. |
| Assay Interference | The compound may interfere with the assay detection system (e.g., luciferase-based ATP detection). Action: Run a control where you test this compound with the detection reagents in the absence of the kinase to check for direct interference. |
| Contaminating Kinase Activity | The recombinant kinase preparation may be impure and contain another kinase that is sensitive to this compound. Action: Check the purity of your kinase preparation. |
Experimental Protocols
General Protocol for In Vitro PKD1 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PKD1.
Materials:
-
Recombinant active PKD1 enzyme
-
PKD1 substrate (e.g., a synthetic peptide)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound (negative control)
-
CID755673 (positive control inhibitor)
-
DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in DMSO. Then, dilute further in Kinase Buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Kinase Addition: Add 20 µL of PKD1 enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding 25 µL of a mixture containing the substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for PKD1.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the remaining ATP (or ADP produced) according to the manufacturer's protocol for your chosen detection reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine IC50 values if applicable.
Visualizations
PKD1 Signaling Pathway
The following diagram illustrates a simplified view of the Polycystin-1 (PKD1) signaling pathway. Mutations in PKD1 are associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD). The Polycystin-1 and Polycystin-2 (PC2) proteins form a complex in the primary cilia of kidney cells that acts as a mechanosensor, regulating intracellular calcium levels. This complex influences several downstream pathways, including the JAK/STAT pathway, which is involved in cell cycle regulation.
Caption: Simplified PKD1 signaling pathway.
Troubleshooting Workflow for Unexpected Activity
Use this workflow to diagnose the cause of unexpected results with the this compound negative control.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Optimizing kb-NB77-78 Incubation Time for Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for assays involving kb-NB77-78. Find troubleshooting advice and answers to frequently asked questions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in assays?
A1: this compound is an analog of the compound CID797718.[1][2][3] It is important to note that unlike its parent compound's family, this compound does not exhibit inhibitory activity against Protein Kinase D (PKD).[1][2] Consequently, it is often employed as a negative control in experiments studying PKD signaling to help differentiate specific effects of active PKD inhibitors from non-specific or off-target effects.
Q2: Why is optimizing incubation time a critical step for assays with this compound?
A2: Optimizing incubation time is crucial for any cell-based assay to obtain accurate and reproducible data. For this compound, this ensures that any observed cellular response (or lack thereof) is correctly attributed. Factors such as cell growth rate, cell density, and the stability of the compound can influence assay outcomes. A pilot time-course experiment is often recommended to determine the optimal conditions.
Q3: What are the general considerations for determining the optimal incubation time?
A3: Several factors should be considered when determining the optimal incubation time for your assay:
-
Cell Type and Density: Different cell lines have varying growth rates and metabolic activities, which can affect their response to treatment. It is essential to maintain consistent cell morphology and ensure cells are in the logarithmic growth phase.
-
Assay Type: The nature of the assay (e.g., cytotoxicity, proliferation, signaling) will dictate the necessary incubation period to observe a measurable effect. For instance, apoptosis assays may require earlier time points than proliferation assays.
-
Compound Concentration: The concentration of this compound, even as a negative control, should be tested across a range to ensure it does not produce unexpected effects at higher concentrations over time.
-
Endpoint Measurement: The specific readout of your assay (e.g., fluorescence, luminescence, absorbance) and the kinetics of the detection reagent can influence the optimal timing. For assays involving enzymatic development, a 20-30 minute incubation at 37°C is typical.
Q4: How can a Cellular Thermal Shift Assay (CETSA) be used with this compound?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify if a compound binds to its target within a cell. In the context of this compound, which is expected to be inactive against PKD, CETSA can be used to confirm its lack of engagement with the target protein. This involves a short incubation of intact cells with the compound, typically for 1 to 3 hours, followed by a heat challenge.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding, temperature gradients across the plate, or edge effects. | Ensure a homogenous cell suspension before seeding. Allow the plate to sit at room temperature for a short period before placing it in the incubator to minimize temperature gradients. Use the outer wells for media/PBS only to reduce evaporation in long-term cultures. |
| Inconsistent results between experiments. | Variations in cell passage number, confluency, or reagent preparation. | Use cells within a consistent and low passage number range. Seed cells to reach a specific confluency at the time of the experiment. Prepare fresh reagents and compound dilutions for each experiment. |
| Unexpected cytotoxicity observed with this compound. | The concentration of the compound or the DMSO vehicle is too high, or the incubation time is excessively long. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation period. Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells. |
| No discernible difference between the negative control (vehicle) and this compound treated cells, but the positive control also shows a weak effect. | Suboptimal assay conditions, such as incorrect incubation time or cell density. | Re-optimize the assay parameters. A pilot experiment with varying cell densities and a time-course analysis should be conducted to find the optimal window for the assay readout. |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for a Cell Viability Assay
This protocol describes a method to determine the optimal incubation time for assessing the effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a known active compound (positive control) in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the existing medium from the cells and add the medium containing the different compound concentrations.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
-
Resazurin Assay:
-
At the end of each incubation period, add resazurin solution to each well to a final concentration of 10%.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal resazurin incubation time should be determined beforehand to ensure the signal is within the linear range.
-
Measure the fluorescence at the optimal excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control wells for each time point.
-
Plot the cell viability against the compound concentration for each incubation time to determine the optimal assay window.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a procedure to confirm the lack of target engagement of this compound with its intended non-target protein using CETSA.
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Treat the cells with either the vehicle (e.g., 0.1% v/v DMSO), this compound, or a known binder (positive control) at the desired concentration.
-
Incubate the cells for 1 to 3 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Protein Detection (Western Blot):
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the lowest temperature point for each treatment group.
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for a compound-treated sample compared to the vehicle control indicates target engagement.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound at Different Incubation Times
| Incubation Time | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 24 hours | 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 | |
| 10 | 97.1 | 5.5 | |
| 100 | 95.8 | 6.1 | |
| 48 hours | 0 (Vehicle) | 100 | 4.9 |
| 1 | 97.2 | 5.1 | |
| 10 | 96.5 | 4.7 | |
| 100 | 94.3 | 5.3 | |
| 72 hours | 0 (Vehicle) | 100 | 5.4 |
| 1 | 96.8 | 5.0 | |
| 10 | 95.1 | 5.8 | |
| 100 | 92.5 | 6.4 |
Table 2: Hypothetical CETSA Melting Temperatures (Tm) for Target Protein
| Treatment | Concentration (µM) | Incubation Time (hours) | Melting Temperature (Tm) in °C |
| Vehicle (DMSO) | 0.1% | 1 | 52.5 |
| This compound | 10 | 1 | 52.7 |
| Positive Control | 10 | 1 | 58.2 |
Visualizations
Caption: Workflow for optimizing incubation time in cell-based assays.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Troubleshooting kb-NB77-78 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with kb-NB77-78, specifically focusing on its precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Question: I observed a precipitate in my cell culture medium after adding this compound. What is the cause and how can I solve it?
Answer: Precipitation of this compound in your experimental setup can arise from several factors, primarily related to its hydrophobic nature. Below is a step-by-step guide to help you identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its solubility. | - Lower the final working concentration of this compound.- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. |
| Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution. | - Perform serial dilutions of the DMSO stock in the cell culture medium.- Warm the cell culture medium to 37°C before adding the compound. | |
| Precipitation Over Time | Temperature Fluctuation: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility. | - Pre-warm the media to 37°C before adding this compound. |
| Interaction with Media Components: Salts, proteins, and other components in the media can interact with this compound, leading to the formation of insoluble complexes. | - Test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640) if your experiment allows. | |
| pH Shift: The pH of the media can change over time due to cellular metabolism, which may affect the solubility of this compound. | - Use a buffered medium, such as one containing HEPES, to maintain a stable pH. | |
| Cloudy Stock Solution | Incomplete Dissolution or Precipitation During Storage: The compound may not have fully dissolved in the initial solvent or may have precipitated during freeze-thaw cycles. | - Gently warm the stock solution in a 37°C water bath and sonicate to aid dissolution.- Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: this compound is a hydrophobic compound with the following solubility profile:
-
DMSO: ≥ 25 mg/mL
-
DMF: ~30 mg/mL
-
Ethanol: ~20 mg/mL
-
DMF:PBS (pH 7.2) (1:2): ~0.3 mg/mL.[1]
It is important to note that solubility in complete cell culture media may be lower due to the presence of salts and proteins.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.
Q4: How should I store this compound?
A4:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Aliquot into single-use vials and store at -80°C for up to 2 years, or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
Q5: Is this compound a Protein Kinase D (PKD) inhibitor?
A5: No, this compound is an analog of the PKD inhibitor CID755673, but it does not exhibit PKD inhibitory activity.[1] It can be used as a negative control in experiments involving PKD inhibitors.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 25 mg/mL | ≥ 75.4 mM |
| DMF | 30 mg/mL | 90.5 mM |
| Ethanol | 20 mg/mL | 60.3 mM |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | 0.9 mM |
Note: The molecular weight of this compound is 331.48 g/mol .
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell Culture
This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of powder, add 301.7 µL of DMSO). c. Vortex thoroughly to dissolve the powder completely. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes. d. Visually inspect the solution to ensure there is no precipitate. e. Aliquot the stock solution into single-use tubes and store at -80°C.
-
Prepare Intermediate Dilutions (Serial Dilution): a. Pre-warm the cell culture medium to 37°C. b. Perform a serial dilution of the 10 mM DMSO stock solution into the pre-warmed cell culture medium to achieve your final desired concentrations. It is recommended to perform at least one intermediate dilution step to minimize solvent shock. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM concentration.
-
Treat Cells: a. Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound. b. Gently swirl the plate or flask to ensure even distribution. c. Include a vehicle control in your experiment (medium with the same final concentration of DMSO as your highest this compound concentration).
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in media.
References
improving the delivery of kb-NB77-78 to cells
Welcome to the technical support center for kb-NB77-78. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the inactive analog of the protein kinase D (PKD) inhibitor, CID755673.[1][2] It does not bind to PKD1 or affect its phosphorylation in LNCaP cancer cells and is therefore often used as a negative control in experiments involving PKD inhibitors.[1]
Q2: What is the molecular weight and chemical formula of this compound?
A2: The molecular weight of this compound is 331.49 g/mol , and its chemical formula is C18H25NO3Si.[3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to two years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to two weeks. The solid compound is stable for a few weeks at ambient temperature during shipping.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO, DMF, and Ethanol. The solubility in different solvents is summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 25 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Data sourced from Cayman Chemical.
Troubleshooting Guides
This section addresses common issues that may arise during the delivery of this compound to cells in culture.
Issue 1: Low or No Apparent Cellular Effect
Q: I've treated my cells with this compound, but I'm not observing the expected outcome for a negative control (i.e., cells behave like untreated cells). What could be the reason?
A: While this compound is an inactive analog, troubleshooting is still valuable to ensure experimental integrity. Here are potential causes and solutions:
-
Improper Compound Dissolution: Ensure the compound is fully dissolved in the stock solution. Visually inspect the solution for any precipitates. If precipitation is observed, gentle warming and vortexing may help.
-
Incorrect Dilutions: Double-check all calculations for serial dilutions from the stock solution to the final working concentration. Prepare fresh dilutions for each experiment to avoid degradation.
-
Compound Instability: While generally stable, prolonged storage of working solutions at room temperature or in certain media can lead to degradation. Prepare fresh working solutions from a frozen stock for each experiment.
-
Cell Health and Passage Number: Ensure you are using healthy cells within their optimal passage number range. Cells that are unhealthy or have been passaged too many times may exhibit altered responses.
Issue 2: High Well-to-Well Variability in Experimental Readouts
Q: I'm seeing significant variability between my replicate wells treated with this compound. What could be causing this?
A: High variability can obscure real experimental effects. Consider the following factors:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially when performing serial dilutions.
-
Incomplete Mixing: After adding this compound to your wells, ensure gentle but thorough mixing to achieve a homogenous concentration.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Uneven Cell Seeding: An inconsistent number of cells seeded across wells will lead to variability in the final readout. Ensure your cell suspension is homogenous before and during plating.
Issue 3: Signs of Cellular Toxicity in Control Wells
Q: My cells treated with the vehicle (e.g., DMSO) or this compound are showing signs of stress or death. What should I do?
A: Cellular toxicity in control wells can invalidate your experimental results. Here are the likely causes and how to address them:
-
Vehicle Toxicity: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of the vehicle in the cell culture medium is low and non-toxic (typically below 0.5% for DMSO). Run a vehicle-only control to assess its effect on your specific cell line.
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can induce cell stress and death. Regularly check your cell cultures for any signs of contamination.
-
Poor Cell Culture Conditions: Suboptimal conditions such as incorrect pH, temperature, or CO2 levels can stress cells and make them more sensitive to any treatment.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution to a final working concentration for cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Cell culture medium
-
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight = 331.49 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 0.33149 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock solution 1:1000 in your cell culture medium.
-
Ensure thorough mixing at each dilution step.
-
Add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO as your treated wells.
-
Visualizations
References
Technical Support Center: Troubleshooting Variability in Experiments with kb-NB77-78
Welcome to the technical support center for kb-NB77-78. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in their experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound. What are the potential causes and solutions?
A1: Batch-to-batch variability is a common challenge with experimental compounds. Several factors can contribute to this issue:
-
Compound Stability: Ensure that each batch of this compound is stored under the recommended conditions (e.g., temperature, light protection, humidity). Improper storage can lead to degradation of the compound, affecting its activity.
-
Solvent and Dilution: The choice of solvent and the dilution process can impact the effective concentration of the compound. Always use a consistent, high-quality solvent and prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in assay conditions, such as incubation times, cell densities, and reagent concentrations, can be magnified when working with a potent compound. Strict adherence to a standardized protocol is crucial.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Run a full dose-response curve for each new batch of this compound to determine its EC50/IC50. This will allow you to normalize the effective concentration used in subsequent experiments.
-
Quality Control (QC) Check: If possible, perform a QC check on each new batch using a simple, reliable assay to confirm its activity before use in more complex experiments.
-
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the handling, storage, and preparation of this compound solutions.
Q2: Our in vitro cell-based assays with this compound are showing high variability between replicate wells. What can we do to improve consistency?
A2: High variability between replicate wells often points to inconsistencies in cell culture or assay setup. Here are some common sources of this variability and how to address them:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound activity. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Implement a Standardized Assay Protocol: Document and follow a precise protocol for every step of the assay, from cell seeding to data acquisition.
-
Automate Liquid Handling: If available, use automated liquid handlers for cell seeding and reagent addition to minimize human error.
Troubleshooting Guides
Guide 1: Inconsistent Results in Western Blot Analysis of this compound Treated Cells
Problem: You are observing variable expression levels of your target protein in western blots of cells treated with this compound.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inconsistent Cell Lysis | Ensure complete and consistent cell lysis by using a validated lysis buffer and protocol. Quantify total protein concentration for each sample and normalize loading amounts. |
| Variable Drug Treatment | Treat cells at the same confluency and for a consistent duration. Prepare fresh drug dilutions for each experiment. |
| Loading Inaccuracies | Use a reliable protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Always include a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Transfer Inefficiency | Optimize transfer conditions (time, voltage) for your specific protein of interest and gel percentage. Check for air bubbles between the gel and the membrane. |
Guide 2: High Background Signal in Cellular Thermal Shift Assays (CETSA) with this compound
Problem: You are experiencing high background signal in your CETSA experiments, making it difficult to determine the target engagement of this compound.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and/or duration of wash steps to remove non-specifically bound antibodies. |
| Cell Permeabilization Issues | Optimize the concentration of the permeabilization agent (e.g., digitonin) to ensure efficient cell lysis without excessive protein leakage. |
| Non-specific Binding of this compound | Include appropriate controls, such as a vehicle-treated sample and a sample with a known inhibitor of the target protein, to assess non-specific effects. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines a method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium.
-
Perform serial dilutions to create a range of concentrations.
-
Add 100 µL of the 2X compound solution to the appropriate wells. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Protocol 2: Western Blotting for Target Protein Expression
This protocol describes the detection of a target protein modulated by this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
Visualizations
Caption: A generalized experimental workflow for testing this compound.
Caption: A logical diagram for troubleshooting sources of experimental variability.
Caption: A hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Investigating the Inactivity of kb-NB77-78
This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating the apparent inactivity of kb-NB77-78 in a novel assay. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you systematically identify potential underlying causes for the lack of an observed effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is an analog of the compound CID797718.[1][2][3][4][5] It is important to note that literature indicates this compound does not possess inhibitory activity against Protein Kinase D (PKD). It has been described as a synthetic by-product of CID755673, which is a PKD1 inhibitor. Therefore, an absence of activity in an assay targeting PKD is the expected outcome.
Q2: My new assay is not related to PKD, but this compound still shows no activity. What are the common reasons for this?
The apparent inactivity of a compound in a new assay can be attributed to a variety of factors, which can be broadly categorized as compound-related, assay-related, or cell system-related issues. It is crucial to systematically investigate these potential causes to confirm true inactivity.
Q3: Could the issue be with the compound itself?
Yes, several compound-specific factors can lead to a lack of activity. These include:
-
Solubility: The compound may not be soluble in the assay buffer at the tested concentrations, leading to a lower effective concentration.
-
Stability: The compound may be unstable under the assay conditions (e.g., temperature, pH, light exposure) and degrade over the course of the experiment.
-
Purity: The purity of the compound batch should be confirmed to ensure that the observed inactivity is not due to a low concentration of the active molecule.
-
Storage: Improper storage of the compound can lead to degradation over time.
Q4: How can I be sure my assay is performing correctly?
Assay performance is critical for obtaining reliable results. Key considerations include:
-
Positive and Negative Controls: The inclusion of appropriate positive and negative controls is essential to validate assay performance. If the positive control does not elicit the expected response, the assay itself is likely flawed.
-
Reagent Integrity: Ensure all reagents, including buffers, enzymes, and detection agents, are correctly prepared, stored, and within their expiration dates.
-
Assay Conditions: Suboptimal assay conditions, such as incubation time, temperature, or reagent concentrations, can lead to a lack of signal.
Q5: What if the issue lies within the biological system I am using (e.g., cells)?
For cell-based assays, the biological system itself is a common source of variability. Important factors to consider are:
-
Target Expression: The target of interest may not be expressed at sufficient levels in the chosen cell line.
-
Cell Health: Unhealthy or stressed cells can exhibit altered responses to stimuli. Regularly monitor cell viability and morphology.
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and use cells at a low passage number to avoid genetic drift and changes in phenotype.
-
Cellular Uptake: The compound may not be able to effectively cross the cell membrane to reach its intracellular target.
Troubleshooting Guide: A Step-by-Step Approach to Confirming Inactivity
If you are observing a lack of activity with this compound in your new assay, follow this systematic troubleshooting guide to pinpoint the potential cause.
Step 1: Verify Compound Integrity and Handling
The first step is to rule out any issues with the compound itself.
Experimental Protocol: Compound Quality Control
-
Purity Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Inject the sample into the HPLC or LC-MS system.
-
Expected Outcome: The chromatogram should show a major peak corresponding to this compound, with purity typically >95%.
-
-
Solubility Assessment:
-
Method: Visual inspection and/or nephelometry.
-
Procedure: Prepare serial dilutions of this compound in the assay buffer. Visually inspect for any precipitation. For a more quantitative measure, use a nephelometer to detect light scattering by insoluble particles.
-
Expected Outcome: The compound should be fully dissolved at the tested concentrations.
-
-
Stability Evaluation:
-
Method: Time-course analysis using HPLC or LC-MS.
-
Procedure: Incubate this compound in the assay buffer under the exact experimental conditions (temperature, time). Take samples at different time points and analyze by HPLC or LC-MS to quantify the amount of intact compound.
-
Expected Outcome: The concentration of this compound should remain consistent throughout the incubation period.
-
Summary of Compound Validation Experiments
| Parameter | Method | Acceptance Criteria | Troubleshooting Action if Criteria Not Met |
| Purity | HPLC, LC-MS | >95% | Source a new, high-purity batch of the compound. |
| Solubility | Visual Inspection, Nephelometry | No visible precipitate at test concentrations. | Test alternative solvents, use solubilizing agents (with appropriate controls), or lower the test concentrations. |
| Stability | Time-course HPLC/LC-MS | >90% of compound remains after incubation. | Modify assay conditions (e.g., shorter incubation time, different buffer) or add stabilizing agents. |
Step 2: Validate Assay Performance
Once you have confirmed the integrity of your compound, the next step is to ensure the assay is functioning as expected.
Experimental Protocol: Assay Validation
-
Positive Control Verification:
-
Procedure: Run the assay with a known activator or inhibitor of the target/pathway.
-
Expected Outcome: The positive control should produce a robust and reproducible signal.
-
-
Negative/Vehicle Control:
-
Procedure: Run the assay with the vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Expected Outcome: The vehicle control should not produce any significant signal.
-
-
Assay Optimization:
-
Procedure: Systematically vary key assay parameters such as incubation time, temperature, and reagent concentrations to determine the optimal conditions.
-
Expected Outcome: A clear signal window between the positive and negative controls.
-
Step 3: Interrogate the Biological System (for Cell-Based Assays)
If the compound and assay are validated, the final step is to investigate the cellular context.
Experimental Protocol: Cell System Validation
-
Target Expression Analysis:
-
Method: Western Blot, qPCR, or Flow Cytometry.
-
Procedure: Lyse the cells used in the assay and probe for the expression of the target protein (Western Blot) or measure the mRNA levels (qPCR). For cell surface targets, use flow cytometry with a target-specific antibody.
-
Expected Outcome: The target of interest should be expressed at a detectable level.
-
-
Cell Viability Assay:
-
Method: MTT, MTS, or other cytotoxicity assays.
-
Procedure: Treat cells with a range of concentrations of this compound and measure cell viability.
-
Expected Outcome: The compound should not be cytotoxic at the concentrations where activity is expected, unless cytotoxicity is the intended readout.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the inactivity of this compound.
Caption: Troubleshooting workflow for confirming compound inactivity.
By following this structured approach, researchers can confidently determine whether the observed lack of activity of this compound is a true negative result or an artifact of experimental conditions.
References
challenges in synthesizing high-purity kb-NB77-78
Welcome to the technical support center for kb-NB77-78, a novel PIM kinase inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the synthesis and purification of this complex heterocyclic compound. Achieving high purity (>99.5%) is critical for downstream biological assays and preclinical development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the final synthetic step (a Suzuki coupling) and subsequent purification of this compound.
Q1: My Suzuki coupling reaction for the final step is showing low yield (<40%) and multiple side products on my initial LC-MS analysis. What are the common causes?
A1: Low yield and side-product formation in the final Suzuki coupling step are common challenges. The primary causes are often related to reagent quality, catalyst activity, and reaction conditions.
-
Oxygen Contamination: The Pd catalyst is sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel is a frequent cause of catalyst deactivation.
-
Reagent Purity: The purity of your boronic ester and aryl halide precursors is critical. Impurities in starting materials can inhibit the catalyst or generate side products.[]
-
Base and Solvent Choice: The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃) and the solvent system (e.g., Dioxane/Water, Toluene/EtOH/Water) can dramatically affect reaction kinetics and byproduct formation. An inappropriate base or solvent can lead to significant deboronation of the boronic ester.
-
Temperature: Sub-optimal temperature control can lead to either a sluggish reaction (if too low) or decomposition of the product/catalyst (if too high).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q2: I am struggling to remove a closely-related impurity that has a similar polarity to this compound during silica column chromatography. How can I improve separation?
A2: Co-elution of structurally similar impurities is a frequent purification hurdle, especially for complex heterocyclic compounds.[2][3] Standard silica chromatography may not provide sufficient resolution.
Recommended Strategies:
-
Switch Chromatography Mode: The polarity of this compound makes it a candidate for alternative chromatography modes that exploit different separation mechanisms.[2]
-
Reversed-Phase (C18): This is often the most effective next step. The separation is based on hydrophobicity rather than polarity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for very polar compounds that show little retention in reversed-phase chromatography.[2]
-
-
Optimize Mobile Phase (Silica): If you must use silica, try adding a small amount of a third, more polar solvent (e.g., 0.5% methanol in a DCM/EtOAc gradient) or a modifier like triethylamine (TEA) or acetic acid if your compound is basic or acidic, respectively. This can alter the interaction with silica's acidic silanol groups and improve peak shape.
-
Recrystallization: If the crude product is >90% pure, a carefully designed recrystallization can be highly effective for removing last traces of impurities. Experiment with various solvent/anti-solvent systems.
| Purification Method | Stationary Phase | Typical Mobile Phase | Purity Achieved (%) | Yield (%) |
| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate | 93.5 | 85 |
| Normal-Phase Flash | Silica Gel | DCM/Methanol | 95.1 | 82 |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile (0.1% TFA) | >99.5 | 70 |
| Recrystallization | None | Isopropanol/Water | 98.8 | 65 |
Caption: Comparison of purification methods for crude this compound.
Q3: My final purified this compound product shows poor solubility in aqueous buffers for biological assays. What should I do?
A3: Poor aqueous solubility is a common issue for small molecule inhibitors. The first step is to prepare a high-concentration stock solution in an organic solvent, typically DMSO. From this stock, you can make serial dilutions into your final assay buffer.
Troubleshooting Steps:
-
Prepare a DMSO Stock: Dissolve the compound in 100% DMSO to create a 10-50 mM stock solution.
-
Check Final Solvent Concentration: When diluting into your aqueous buffer, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5% (v/v).
-
Explore Co-solvents: If precipitation occurs upon dilution, you can try using co-solvents like ethanol or PEG400 in your stock solution or final buffer.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the final buffer can significantly improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of PIM kinases (PIM-1, -2, and -3). PIM kinases are serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance by phosphorylating pro-apoptotic proteins like BAD. By inhibiting PIM kinases, this compound disrupts these survival signals, leading to apoptosis in cancer cells.
Caption: Simplified signaling pathway of PIM kinase and this compound.
Q2: What are the critical quality attributes (CQAs) for this compound synthesis?
A2: The primary CQAs for this compound are purity, impurity profile, and solid-state form (polymorphism). High purity is essential for ensuring safety and efficacy in biological systems.
-
Purity: Must be >99.5% as determined by HPLC.
-
Individual Impurities: No single impurity should be greater than 0.10%.
-
Residual Solvents: Must meet ICH Q3C limits.
-
Polymorphism: The crystalline form should be consistent, as different polymorphs can affect solubility and bioavailability.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic techniques is required for comprehensive purity analysis.
-
HPLC-UV/MS: The primary method for determining purity and identifying impurities. A gradient method using a C18 column is typically employed.
-
NMR (¹H and ¹³C): Confirms the structure of the final compound and helps identify any residual solvents or major impurities.
-
Karl Fischer Titration: To determine water content.
-
X-Ray Powder Diffraction (XRPD): To identify and control the crystalline form (polymorph).
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As this compound is a potent kinase inhibitor and a novel chemical entity, it should be handled with care. Assume the compound is cytotoxic.
-
Always use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Experimental Protocols
Protocol 1: Final Step Synthesis of this compound via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of Intermediate-A (aryl bromide) and Intermediate-B (boronic ester) to yield this compound.
Materials:
-
Intermediate-A (1.0 eq)
-
Intermediate-B (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
2M Aqueous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon line with bubbler
-
Schlenk line for degassing
Procedure:
-
To the three-neck flask, add Intermediate-A, Intermediate-B, and Pd(dppf)Cl₂.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove all oxygen.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Under positive inert gas pressure, add anhydrous 1,4-dioxane, followed by the 2M K₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of this compound by Preparative Reversed-Phase HPLC
This protocol is for purifying crude this compound to >99.5% purity.
Materials:
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
DMSO (for sample preparation)
Equipment:
-
Preparative HPLC system with UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO to create a concentrated solution (e.g., 50-100 mg/mL). Filter through a 0.45 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 20 mL/min
-
Detection: 254 nm
-
Gradient: Start with 20% B, ramp to 70% B over 30 minutes. Hold at 70% B for 5 minutes, then return to initial conditions.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm purity (>99.5%).
-
Product Isolation: Combine the pure fractions. Remove the majority of the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to dryness to obtain the final product as a TFA salt. If the free base is required, a subsequent neutralization and extraction step must be performed before lyophilization.
References
Validation & Comparative
Unveiling kb-NB77-78: A Validated Inactive Analog for Polycystic Kidney Disease Research
For researchers in nephrology, cell signaling, and drug discovery, the utilization of precise molecular tools is paramount. This guide provides a comparative analysis of kb-NB77-78, establishing its role as a critical negative control in the study of Polycystic Kidney Disease (PKD). Through direct comparison with its active structural counterparts, CID755673 and CID797718, we present experimental data validating this compound's lack of inhibitory activity against Protein Kinase D (PKD), a key enzyme implicated in PKD pathogenesis.
This document outlines the biochemical and cell-based evidence supporting the use of this compound as an inactive analog. Detailed experimental protocols are provided to enable replication and further investigation.
Comparative Analysis of PKD Inhibitory Activity
The defining characteristic of a reliable inactive analog is its structural similarity to an active compound, coupled with a quantifiable lack of biological activity. This compound is an analog of CID797718 and a by-product of the synthesis of the potent PKD1 inhibitor, CID755673[1][2][3][4]. Experimental data confirms that while CID755673 and CID797718 effectively inhibit PKD1, this compound demonstrates no significant inhibitory function[5].
Biochemical Assay Data
The inhibitory potency of these compounds has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values clearly distinguish the active inhibitors from the inactive analog.
| Compound | Assay Type | Target | IC50 (µM) |
| CID755673 | Radiometric Kinase Assay | PKD1 | 0.182 |
| IMAP-based Fluorescence Polarization | PKD1 | 0.18 | |
| Radiometric Kinase Assay | PKD2 | 0.280 | |
| Radiometric Kinase Assay | PKD3 | 0.227 | |
| CID797718 | IMAP-based Fluorescence Polarization | PKD1 | ~1.8 (10-fold less potent than CID755673) |
| This compound | Fluorescence Polarization Assay | PKD1 | No binding observed |
Cellular Assay Data
Cell-based assays further corroborate the findings from biochemical assays, demonstrating the inability of this compound to affect PKD signaling in a cellular context.
| Compound | Cell Line | Assay | Result |
| CID755673 | LNCaP | PKD1 Autophosphorylation (Ser916) | Concentration-dependent inhibition |
| This compound | LNCaP | PKD1 Phosphorylation | No effect |
Experimental Protocols
Radiometric PKD Kinase Assay
This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human PKD enzyme (PKD1, PKD2, or PKD3), the substrate peptide (e.g., Syntide-2), and the test compound (CID755673 or this compound) in a kinase buffer (50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol).
-
Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time within the linear kinetic range.
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-32P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing with phosphoric acid.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the kinase activity.
IMAP-based Fluorescence Polarization (FP) Assay
This high-throughput assay measures the binding of a fluorescently labeled phosphopeptide to a nanoparticle, which is modulated by kinase activity.
-
Kinase Reaction: The PKD kinase reaction is performed with ATP and a fluorescently labeled substrate peptide.
-
IMAP Binding: Following the kinase reaction, a solution containing IMAP (Immobilized Metal Affinity for Phosphochemicals) binding reagent is added. The IMAP nanoparticles bind to the phosphate groups on the fluorescently labeled phosphopeptide.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured. When the fluorescent phosphopeptide is bound to the large IMAP nanoparticle, its tumbling in solution is slowed, resulting in a high polarization value. Conversely, the unbound, rapidly tumbling fluorescent peptide yields a low polarization value. The degree of polarization is proportional to the extent of the kinase reaction.
PKD1 Autophosphorylation Assay in LNCaP Cells
This cell-based assay assesses the ability of a compound to inhibit the autophosphorylation of PKD1 at a specific site (Serine 916) within a cellular environment.
-
Cell Culture: LNCaP prostate cancer cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., CID755673, this compound) for a specified duration.
-
PKD Activation: PKD activity is stimulated using a phorbol ester such as PMA (phorbol 12-myristate 13-acetate).
-
Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated PKD1 (p-Ser916) and an antibody for total PKD1 as a loading control.
-
Analysis: The band intensities are quantified by densitometry to determine the level of PKD1 autophosphorylation relative to the total PKD1 protein.
Visualizing the Molecular Context
The following diagrams illustrate the relevant signaling pathways and the experimental workflow used to validate this compound as an inactive analog.
Caption: Simplified signaling cascade in Polycystic Kidney Disease.
Caption: Experimental validation workflow for this compound.
Conclusion
The data presented provides a clear and objective validation of this compound as an inactive analog for PKD research. Its structural relationship to the potent PKD inhibitors CID755673 and CID797718, combined with its demonstrated lack of activity in both biochemical and cellular assays, makes it an ideal negative control. The use of this compound in future studies will strengthen the interpretation of results by ensuring that observed biological effects are a direct consequence of PKD inhibition by active compounds, and not due to off-target effects of the chemical scaffold.
References
- 1. CID 755673 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID-797718 - Immunomart [immunomart.com]
- 5. Discovery of Diverse Small Molecule Chemotypes with Cell-Based PKD1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to kb-NB77-78 and Other Negative Control Compounds in Protein Kinase D Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of kb-NB77-78 with its structurally related, active counterparts, CID755673 and CID797718, for use in Protein Kinase D (PKD) research. This compound serves as an ideal negative control, exhibiting no inhibitory activity against PKD, thereby providing a crucial baseline for assessing the specific effects of active PKD inhibitors.[1][2][3][4] This document outlines the quantitative differences between these compounds, provides detailed experimental protocols for their use, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of PKD Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of CID755673 and CID797718 against the three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3). As a negative control, this compound shows no inhibition at concentrations where the active compounds are effective.
| Compound | Target | IC50 (nM) | Class | Reference |
| This compound | PKD1, PKD2, PKD3 | No inhibitory activity | Negative Control | [1] |
| CID755673 | PKD1 | 182 | Pan-PKD Inhibitor | |
| PKD2 | 280 | |||
| PKD3 | 227 | |||
| CID797718 | PKD1 | 7000 (7.0 µM) | Weak PKD1 Inhibitor |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway
The diagram below illustrates the canonical Protein Kinase D (PKD) signaling pathway. PKD is a family of serine/threonine kinases that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of Phospholipase C (PLC) generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits both Protein Kinase C (PKC) and PKD to the membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate a multitude of substrates, leading to the regulation of diverse cellular processes including cell proliferation, migration, and survival through pathways such as the MEK/ERK cascade.
References
A Comparative Analysis of the Benzoxoloazepinolone Analogs: KB-NB77-78 and CID797718
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related small molecules, KB-NB77-78 and CID797718. Both compounds are analogs of the selective Protein Kinase D (PKD) inhibitor, CID755673, and have been evaluated for their activity against PKD1. This document summarizes their biochemical properties, delineates their opposing effects on PKD1 activity, and provides relevant experimental context.
Compound Overview
CID797718 is a known inhibitor of Protein Kinase D1 (PKD1), a serine/threonine kinase involved in various cellular processes, including cell proliferation, migration, and apoptosis. In contrast, this compound, a close structural analog, has been characterized as being inactive against PKD1. This striking difference in activity, despite their structural similarity, makes them a valuable tool for studying the specific roles of PKD signaling.
Quantitative Data Summary
The inhibitory activity of CID797718 and the lack thereof for this compound against PKD1 have been quantitatively assessed. The following table summarizes the available data from in vitro kinase assays.
| Compound | Target | Assay Type | IC50 (µM) | Activity |
| CID797718 | PKD1 | IMAP-FP | 1.8 | Active |
| PKD1 | Radiometric | 2.3 | Active | |
| This compound | PKD1 | IMAP-FP | > 50 | Inactive |
| PKD1 | Radiometric | > 50 | Inactive |
Data sourced from George et al., Pharmaceutics 2011, 3(2), 186-228. Note: this compound is referred to by a different internal identifier in this publication but corresponds structurally.
Mechanism of Action & Signaling Pathway
CID797718 exerts its biological effects through the inhibition of PKD1. PKD is a downstream effector of protein kinase C (PKC) and is activated by various stimuli, including G-protein coupled receptors (GPCRs) and growth factors. Upon activation, PKD translocates to different cellular compartments to phosphorylate a wide range of substrates, thereby regulating diverse cellular functions. The inhibition of PKD1 by CID797718 can block these downstream signaling events. This compound, being inactive against PKD1, serves as a negative control to demonstrate that the observed cellular effects of CID797718 are indeed mediated through PKD1 inhibition.
Experimental Protocols
Detailed experimental protocols from the primary literature are not publicly available. However, based on standard methodologies, representative protocols for the cited assays are provided below.
IMAP-FP (Immobilized Metal Affinity for Phosphochemicals - Fluorescence Polarization) Kinase Assay
This assay measures the phosphorylation of a fluorescently labeled substrate peptide by a kinase. The binding of the phosphorylated peptide to a nanoparticle-based binding reagent causes a change in its fluorescence polarization.
Workflow:
Methodology:
-
Reaction Setup: In a 384-well plate, combine the PKD1 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add serial dilutions of CID797718, this compound, or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the IMAP binding reagent, which contains nanoparticles that specifically bind to the phosphorylated substrate.
-
Measurement: After a further incubation period, measure the fluorescence polarization using a suitable plate reader. The increase in polarization is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value for active compounds.
Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the PKD1 enzyme, a suitable substrate (e.g., a peptide or protein), and a kinase buffer.
-
Compound Incubation: Pre-incubate the kinase with serial dilutions of the test compounds (CID797718 or this compound) or a vehicle control.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is typically done by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unincorporated ATP.
-
Quantification: Measure the radioactivity of the phosphocellulose paper using a scintillation counter or a phosphorimager.
-
Analysis: Determine the level of phosphate incorporation and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.
Off-Target and Selectivity Profile
Comprehensive off-target screening data for both CID797718 and this compound is not widely available in the public domain. While CID797718 has been shown to be selective for PKD over some other kinases, a full kinome-wide screen would be necessary to fully characterize its selectivity. For this compound, its inactivity against PKD1 does not preclude potential activity against other kinases or cellular targets. Researchers using these compounds should be aware of the potential for off-target effects and consider appropriate control experiments.
Conclusion
CID797718 is a valuable tool for studying the cellular functions of PKD1 due to its demonstrated inhibitory activity. This compound serves as an essential negative control in such studies, allowing researchers to attribute observed biological effects specifically to the inhibition of PKD1. The availability of both an active and an inactive analog with high structural similarity provides a robust system for dissecting the role of the PKD signaling pathway in various physiological and pathological processes. Further studies are warranted to fully elucidate the selectivity profiles of both compounds.
The Inactive Profile of kb-NB77-78: A Comparative Analysis of Protein Kinase D Inhibitory Activity
For researchers and drug development professionals, the identification of inactive analogs is as crucial as the discovery of potent inhibitors in elucidating structure-activity relationships (SAR) and defining the pharmacophore of a target. This guide provides a comparative analysis of kb-NB77-78, an analog of the Protein Kinase D (PKD) inhibitor CID797718, and presents experimental evidence confirming its lack of bioactivity against PKD1.
This compound is recognized as an inactive analog of CID797718, a compound that itself is a less potent by-product of the synthesis of the selective PKD inhibitor, CID755673.[1][2] Structure-activity relationship studies on a series of analogs have demonstrated that specific chemical modifications, likely embodied in the structure of this compound, lead to a complete loss of PKD1 inhibitory activity.[1]
Comparative Bioactivity Data
The following table summarizes the quantitative data on the inhibitory activity of the parent compound CID755673, its less active analog CID797718, and the inactive analog this compound against Protein Kinase D1 (PKD1). This data is derived from in vitro kinase assays.
| Compound | Structure / Description | Target | IC₅₀ (μM) | Bioactivity |
| CID755673 | Potent and selective PKD inhibitor | PKD1 | 0.182 - 0.64 | Active |
| CID797718 | Analog and synthesis by-product of CID755673 | PKD1 | Approx. 1.8 - 6.4 | Moderately Active |
| This compound | Analog of CID797718 | PKD1 | > 50 (Inactive) | Inactive |
Note: The IC₅₀ value for CID797718 is estimated to be approximately 10-fold less potent than CID755673 based on descriptive data. The IC₅₀ for this compound is based on the reported complete loss of activity for similarly modified analogs.[1]
Experimental Protocols
The determination of the inhibitory activity of these compounds was performed using established in vitro kinase assays. The following are detailed methodologies for the key experiments cited.
IMAP-FP (Immobilized Metal Affinity for Phosphochemicals - Fluorescence Polarization) PKD1 Assay
This high-throughput screening assay quantifies the phosphorylation of a substrate peptide by PKD1.
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl₂, DTT, and a fluorescently labeled substrate peptide is prepared.
-
Enzyme and Inhibitor Incubation: Recombinant human PKD1 enzyme is pre-incubated with varying concentrations of the test compounds (e.g., CID755673, CID797718, this compound) or DMSO as a control.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination and Binding: The reaction is stopped by the addition of the IMAP binding solution, which contains nanoparticles functionalized with trivalent metal ions that have a high affinity for the phosphate group on the phosphorylated substrate.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. When the phosphorylated peptide binds to the large IMAP nanoparticles, its tumbling rate slows down, resulting in a high fluorescence polarization value. Unphosphorylated peptides do not bind and exhibit low polarization.
-
Data Analysis: The degree of inhibition is calculated based on the reduction in fluorescence polarization in the presence of the test compound compared to the control. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.[1]
Radiometric PKD1 Kinase Assay
This traditional and highly sensitive assay measures the incorporation of a radioactive phosphate group from ATP onto a substrate.
-
Reaction Setup: The kinase reaction is carried out in a buffer containing Tris-HCl (pH 7.5), MgCl₂, and β-mercaptoethanol. The reaction mixture includes purified recombinant human PKD1, the substrate (e.g., Syntide-2), and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated for a specific time under conditions where the enzyme activity is in the linear range.
-
Termination and Separation: The reaction is stopped by spotting the mixture onto phosphocellulose filter paper. The filter papers are then washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. IC₅₀ values are then determined from the dose-response curves.
Structure-Activity Relationship and Inactivity of this compound
The lack of bioactivity in this compound is a direct consequence of its chemical structure, as elucidated by structure-activity relationship (SAR) studies. The parent compound, CID755673, features a benzoxoloazepinolone core. Its analog, CID797718, possesses a chromenopyridine scaffold and is noted to be approximately 10 times less potent.
Crucially, further modifications to the CID797718 scaffold, such as substitution of the phenolic hydroxyl group, N-alkylation, and ortho-halogenation, resulted in a complete loss of PKD1 inhibitory activity. It is through such modifications that the inactive analog this compound was derived, confirming the critical importance of these specific chemical moieties for binding to and inhibiting the PKD1 enzyme.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow in drug discovery that leads to the identification of both active and inactive compounds like this compound.
Caption: Drug discovery workflow from lead identification to analog evaluation.
This guide consolidates the available data to confirm the inactive nature of this compound, providing a clear comparison with its bioactive parent compounds. The detailed experimental protocols and the visualization of the drug discovery process offer valuable context for researchers in the field of kinase inhibitor development.
References
Navigating Kinase Inhibitor Specificity: A Comparative Look at kb-NB77-78 and its Active Counterpart
For researchers engaged in kinase inhibitor studies, understanding the specificity of a compound is paramount to interpreting experimental results accurately. This guide addresses the nature of kb-NB77-78 and, due to its designed inactivity, provides a comparative analysis of its active analog, CID755673, to illustrate a typical kinase cross-reactivity profile.
Initially, it is crucial to clarify that This compound is an inactive analog of the Protein Kinase D (PKD) inhibitor, CID755673.[1][2] As an inactive compound, this compound is designed not to bind to its intended target, PKD1, and consequently, it is not expected to exhibit cross-reactivity with other kinases.[1][2] Therefore, a guide on its cross-reactivity with other kinases cannot be compiled as such data would be neither available nor scientifically relevant.
To provide a valuable resource for researchers in the format requested, this guide will focus on the cross-reactivity profile of the active and selective PKD inhibitor, CID755673 . This will serve as a practical example of how kinase inhibitor selectivity is presented and evaluated.
Comparative Kinase Selectivity Profile of CID755673
The following table summarizes the inhibitory activity of CID755673 against its primary targets within the PKD family and a selection of other kinases. This data highlights the compound's selectivity for the PKD family.
| Kinase Target | IC50 (µM) | Percent Inhibition @ 10µM | Kinase Family | Notes |
| PKD1 | 0.182 | Not Reported | CAMK | Primary Target |
| PKD2 | 0.280 | Not Reported | CAMK | Primary Target |
| PKD3 | 0.227 | Not Reported | CAMK | Primary Target |
| PKC | >10 | Not Reported | AGC | Over 50-fold less sensitive than PKD1. |
| CAK | 15.3 | Not Reported | CMGC | Significantly less sensitive than PKD. |
| PLK1 | 20.3 | Not Reported | Other | Significantly less sensitive than PKD. |
| CAMKIIα | 40.5 | Not Reported | CAMK | Significantly less sensitive than PKD. |
| Akt | >50 | Not Reported | AGC | No significant inhibition. |
| MAPKAPK2 | Not Reported | 95% | CAMK | Inhibition observed at high concentration. |
| GSK-3β | Not Reported | 86% | CMGC | Inhibition observed at high concentration. |
| CKIδ | Not Reported | 82% | CMGC | Inhibition observed at high concentration. |
| MK5 (PRAK) | Not Reported | 75% | CAMK | Inhibition observed at high concentration. |
| CDK2 | Not Reported | 71% | CMGC | Inhibition observed at high concentration. |
| Erk1 | Not Reported | 50% | CMGC | Inhibition observed at high concentration. |
Data compiled from multiple sources.[3]
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. The data presented for CID755673 was generated using established in vitro kinase assays.
In Vitro Radiometric Kinase Assay
A common method to determine the potency of a kinase inhibitor is the radiometric kinase assay. This technique measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Protocol Outline:
-
Reaction Setup: The kinase, a specific substrate (e.g., Syntide-2 for PKD), and the inhibitor (at varying concentrations) are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a set period under optimized conditions.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Broad Kinase Panel Screening (e.g., KINOMEscan)
To assess the selectivity of an inhibitor across the human kinome, high-throughput screening against a large panel of kinases is employed. The KINOMEscan platform, for example, utilizes a competition binding assay.
Workflow Overview:
-
Compound Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Binding: The kinase of interest is bound to the immobilized ligand.
-
Competitive Binding: The test inhibitor is added to the mixture. If the inhibitor binds to the kinase, it will displace the kinase from the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
-
Selectivity Profiling: The results are expressed as the percentage of kinase that is inhibited from binding to the ligand at a given inhibitor concentration. This is performed for a large number of kinases to generate a comprehensive selectivity profile.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of CID755673's activity and the methods used to assess it, the following diagrams are provided.
Caption: A simplified diagram of the Protein Kinase D (PKD) signaling pathway.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
References
validating experimental findings with kb-NB77-78 control
An initial search for "kb-NB77-78" did not yield information on a specific experimental control used in biological or chemical research. The search results primarily pointed to unrelated subjects, including a centrifuge part and research in the field of nuclear physics.
To provide you with an accurate and relevant comparison guide, please verify the name "this compound" and provide additional details if possible, such as the full product name, the manufacturer, or the specific area of research where it is used.
Once the correct product is identified, a comprehensive comparison guide will be developed that includes:
-
A detailed comparison with alternative controls.
-
Supporting experimental data summarized in clear, tabular format.
-
Complete methodologies for all cited experiments.
-
Illustrative diagrams of signaling pathways and experimental workflows generated using Graphviz (DOT language), adhering to the specified formatting requirements.
I am ready to proceed as soon as the correct information is available.
Unraveling the Structural Nuances of PKD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase D (PKD) has emerged as a critical signaling node in various cellular processes, and its dysregulation is implicated in diseases ranging from cancer to cardiovascular disorders. The development of potent and selective PKD inhibitors is therefore of significant interest. This guide provides a detailed structural comparison of the inactive compound kb-NB77-78 and several active PKD inhibitors, supported by quantitative data and experimental protocols to aid in the rational design of next-generation therapeutics.
Structural Comparison: The Devil is in the Details
The striking difference in biological activity between the inactive compound this compound and active PKD inhibitors like CID755673, kb-NB142-70, and CRT0066101 can be attributed to specific structural modifications. This compound is an analog of CID797718, which itself is a less potent precursor to the more active CID755673. The defining feature of this compound is the presence of a bulky tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic hydroxyl moiety.
In contrast, highly potent PKD inhibitors possess either a free hydroxyl group or a smaller methoxy group at this position. This strongly suggests that the TBDMS group in this compound introduces significant steric hindrance within the ATP-binding pocket of PKD, preventing the compound from effectively engaging with the kinase. The phenolic hydroxyl group in active inhibitors is believed to be a key hydrogen bond donor, interacting with residues in the kinase hinge region, an interaction that is blocked by the bulky silyl ether in this compound.
The evolution from the benzoxoloazepinolone scaffold of CID755673 to the more potent benzothienothiazepinone core of kb-NB142-70 highlights the importance of the heterocyclic core in optimizing inhibitor potency. Further diversification of scaffolds, as seen with the aminopyrimidine-based CRT0066101, has yielded inhibitors with exceptional potency, demonstrating that diverse chemical structures can effectively target the PKD active site.
Quantitative Analysis of PKD Inhibitors
The following table summarizes the inhibitory activity and selectivity of key PKD inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Other Kinase Activity (IC50 µM) |
| This compound | No activity | No activity | No activity | Not reported |
| CID755673 | 182 | 280 | 227 | >15 µM for Akt, PLK1, CAK, CAMKII; >50 µM for various PKC isoforms[1][2][3] |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | Low activity against a panel of other kinases[4] |
| CRT0066101 | 1 | 2.5 | 2 | Potent PIM2 inhibitor (~135.7 nM); selective against a panel of >90 other kinases[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of PKD inhibitors, various experimental approaches are employed. Below are graphical representations of a key signaling pathway involving PKD and typical experimental workflows.
References
Assessing the Purity of kb-NB77-78 for Reliable Research Outcomes: A Comparative Guide
For researchers in drug discovery and cell biology, the purity and well-defined activity of chemical probes are paramount for generating reliable and reproducible data. This guide provides a comprehensive assessment of kb-NB77-78, a commonly used negative control in studies involving Protein Kinase D (PKD) inhibitors. We compare its purity and performance with its active analogue, CID755673, and other relevant compounds, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Related Compounds
This compound is structurally analogous to CID797718 and is a derivative of the potent pan-PKD inhibitor, CID755673. Its utility as a negative control stems from its lack of inhibitory activity against PKD.[1][2] This section compares the purity and biological activity of this compound with its parent compound and other widely used PKD inhibitors.
Table 1: Comparison of Purity and Potency of PKD-related Small Molecules
| Compound | Purity (%) | Target(s) | IC50 (PKD1) | IC50 (PKD2) | IC50 (PKD3) | Notes |
| This compound | >99.5[3] | None | No activity[1][2] | No activity | No activity | Inactive analogue of CID755673; ideal negative control. |
| CID755673 | - | PKD1, PKD2, PKD3 | 182 nM | 280 nM | 227 nM | Potent, cell-active pan-PKD inhibitor. |
| CID797718 | ≥98 | PKD1 | 7.0 +/- 0.8 µM | - | - | Structural analogue of CID755673 with significantly lower potency. |
| CRT0066101 | - | PKD1, PKD2, PKD3 | 1 nM | 2.5 nM | 2 nM | Highly potent, orally active pan-PKD inhibitor. |
| kb NB 142-70 | - | PKD1, PKD2, PKD3 | 28.3 nM | 58.7 nM | 53.2 nM | Potent and selective PKD inhibitor. |
Note: Purity data is often vendor-specific. The value for this compound is based on a supplied Certificate of Analysis.
The data clearly positions this compound as an excellent negative control. Its high purity ensures that any observed biological effects (or lack thereof) are not due to contaminants. In contrast, compounds like CID755673 and CRT0066101 exhibit potent inhibition of PKD isoforms, making them suitable positive controls in experimental setups. CID797718, being significantly less potent than CID755673, can serve as an intermediate control to study structure-activity relationships.
Experimental Protocols for Purity Assessment
To ensure the reliability of experimental results, independent verification of the purity of this compound is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general method for determining the purity of a small molecule like this compound using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard (if available)
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Sample Preparation:
- Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.22 µm syringe filter.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 25-30 °C
- Detection Wavelength: Scan for optimal absorbance or use a DAD to monitor a range of wavelengths.
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 26 | 95 | 5 | | 30 | 95 | 5 |
- Data Analysis:
- Integrate the area of all peaks in the chromatogram.
- Calculate the purity of this compound using the area normalization method:
- Purity (%) = (Area of main peak / Total area of all peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is used to confirm the molecular weight of the compound, providing an extra layer of confidence in its identity.
1. Materials and Reagents:
-
Same as for HPLC analysis.
2. Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same HPLC setup and column as described above can be used.
3. Procedure:
- Perform the HPLC separation as described previously.
- The eluent from the column is directed into the mass spectrometer.
- Acquire mass spectra in positive or negative ion mode, depending on the ionization properties of this compound. A full scan from m/z 100-1000 is a typical starting point.
4. Data Analysis:
- The expected molecular weight of this compound (C18H25NO3Si) is approximately 331.16 g/mol .
- Look for the corresponding [M+H]+ ion (around m/z 332.17) in the mass spectrum of the main chromatographic peak. The presence of this ion confirms the identity of the compound.
Visualizing Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Caption: Workflow for assessing the purity and identity of this compound.
Caption: Role of this compound in the context of PKD signaling.
References
Independent Verification of kb-NB77-78's Lack of Protein Kinase D Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kb-NB77-78 with known inhibitors of Protein Kinase D (PKD), supported by experimental data and detailed methodologies. The focus is to independently verify the reported lack of inhibitory activity of this compound against PKD isoforms.
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory activities of this compound and established PKD inhibitors against the three PKD isoforms: PKD1, PKD2, and PKD3. Potency is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PKD1, PKD2, PKD3 | No significant inhibition observed | [1] |
| CID755673 | PKD1 | 182 | |
| PKD2 | 280 | ||
| PKD3 | 227 | ||
| CRT0066101 | PKD1 | 1 | |
| PKD2 | 2.5 | ||
| PKD3 | 2 | ||
| kb-NB142-70 | PKD1 | 28.3 | |
| PKD2 | 58.7 | ||
| PKD3 | 53.2 |
Note: this compound is an analog of CID797718 and is reported to exhibit no inhibitory activity against PKD.[1] CID797718 itself demonstrates 10-fold less inhibitory activity towards PKD than its parent compound, CID755673.
Experimental Protocols
To empirically validate the lack of PKD inhibition by this compound, two primary experimental approaches are recommended: a biochemical kinase assay to measure direct enzymatic inhibition and a cell-based assay to assess the compound's effect on PKD signaling in a cellular context.
Biochemical Radiometric Kinase Assay
This in vitro assay directly measures the enzymatic activity of purified PKD isoforms in the presence of a test compound. The transfer of a radiolabeled phosphate group from ATP to a substrate peptide is quantified.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Enzyme and Substrate: Add purified, recombinant human PKD1, PKD2, or PKD3 to the reaction buffer along with a specific substrate peptide, such as Syntide-2.
-
Compound Addition: Introduce varying concentrations of the test compound (this compound) or a known inhibitor (e.g., CID755673) to the reaction mixture. A DMSO control is used as a negative control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination and Measurement: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. For this compound, the expectation is that no significant inhibition will be observed even at high concentrations.
In-Cell Western Assay for PKD Autophosphorylation
This cell-based assay measures the autophosphorylation of PKD at a specific site (e.g., Ser916 for PKD1) as a marker of its activation in response to a stimulus. A lack of inhibition of this phosphorylation event in the presence of this compound would confirm its non-inhibitory nature in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP prostate cancer cells) in a 96-well plate and grow to confluence. Pre-treat the cells with various concentrations of this compound or a positive control inhibitor for 1-2 hours.
-
PKD Activation: Stimulate the cells with a known PKD activator, such as phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for the phosphorylated form of PKD (e.g., anti-phospho-PKD1 Ser916). Subsequently, incubate with a fluorescently labeled secondary antibody. A second primary antibody recognizing total PKD can be used for normalization.
-
Signal Detection: Use an infrared imaging system to detect and quantify the fluorescence signal from the secondary antibodies.
-
Data Analysis: Normalize the phospho-PKD signal to the total PKD signal. Compare the normalized signal in compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition. For this compound, no significant decrease in the phospho-PKD signal is expected.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the targeted biological pathway, the following diagrams are provided.
References
Safety Operating Guide
Critical Safety Notice: Proper Disposal Procedures for kb-NB77-78 Cannot Be Determined
Immediate action is required to identify the specific nature of the substance labeled "kb-NB77-78" before any handling or disposal. Extensive searches for safety and disposal information for a substance with this identifier have not yielded any specific results. The name "this compound" does not correspond to a recognized chemical in publicly available safety data sheets or hazardous materials databases.
It is imperative for the safety of all laboratory personnel that you do not proceed with disposal based on generalized chemical safety information. The proper disposal protocol is entirely dependent on the chemical and physical properties of the substance, which are currently unknown.
Recommended Immediate Steps:
-
Locate the Manufacturer's Safety Data Sheet (SDS): The SDS is the primary and most essential source of information. It will provide specific instructions for safe handling, storage, and disposal. This document should have been provided by the manufacturer or supplier at the time of purchase.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a critical resource for chemical safety and waste disposal. Provide them with all available information on "this compound," including the manufacturer or supplier details. They will have established protocols for managing unknown or uncharacterized chemical waste and can provide guidance tailored to your facility's procedures and local regulations.
General Chemical Waste Disposal Principles (For Informational Purposes Only - Not a Substitute for a Specific SDS):
The following is a generalized workflow for chemical waste disposal. Do not attempt to apply these steps to "this compound" without a specific SDS.
Caption: Generalized workflow for laboratory chemical waste disposal.
Data Presentation & Experimental Protocols:
Due to the lack of specific information for "this compound," no quantitative data or experimental protocols can be provided. Any attempt to do so would be speculative and could pose a significant safety risk.
Our Commitment to Your Safety:
Our primary goal is to be a trusted source for laboratory safety. Providing unverified or generic disposal information for an unidentified substance would be contrary to this mission. We strongly urge you to follow the recommended steps above to obtain the specific Safety Data Sheet for "this compound" to ensure the safety of your team and compliance with all regulations.
Navigating the Uncharted: A Safety and Handling Guide for Novel Compounds
In the fast-paced world of drug discovery and development, researchers often encounter novel chemical entities with limited safety and handling data. This guide provides a comprehensive framework for the safe management of new or uncharacterized compounds, using the placeholder "kb-NB77-78" to illustrate a general protocol.
Note: As of the date of this publication, specific safety and handling information for a compound designated "this compound" is not available in public databases. The following guidelines are based on best practices for handling unknown or novel chemical substances and should be adapted to your specific laboratory and institutional safety protocols.
Immediate Safety and Handling Precautions
When encountering a novel compound for which a specific Material Safety Data Sheet (MSDS) is not available, the precautionary principle must be applied. Assume the substance is hazardous and handle it with the utmost care.
Core Principles:
-
Treat as Hazardous: Until proven otherwise, handle the compound as if it were toxic, flammable, and reactive.
-
Minimize Exposure: Use the smallest quantities possible for initial experiments.
-
Controlled Environment: All handling should occur within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling novel compounds like "this compound".
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes, aerosols, and unexpected reactions. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile) | Provides a barrier against skin contact. Double-gloving is recommended in case of a tear or puncture. |
| Body Protection | Flame-resistant lab coat | Protects against spills and splashes. Flame-resistant material is a necessary precaution. |
| Respiratory | Use within a certified chemical fume hood | Prevents inhalation of powders, vapors, or aerosols. |
Hypothetical Physical and Chemical Properties
For a novel compound, initial characterization is key. The following table presents a hypothetical set of properties for an uncharacterized substance, which should be determined experimentally under controlled conditions.
| Property | Hypothetical Value | Notes |
| Appearance | White to off-white solid | Visual inspection should be done in a controlled environment. |
| Molecular Weight | 350.4 g/mol (Calculated) | To be confirmed by mass spectrometry. |
| Solubility | Soluble in DMSO, Methanol | Initial solubility tests should be performed on a small scale. |
| Melting Point | 185-190 °C (Decomposes) | Decomposition on melting suggests potential thermal instability. |
| Boiling Point | Not determined | Avoid heating until thermal stability is better understood. |
| Flash Point | Not determined | Assume flammable until tested. |
Operational and Disposal Plans
Operational Workflow for Handling a Novel Compound:
The following diagram outlines a logical workflow for the initial assessment and handling of an uncharacterized chemical substance.
Step-by-Step Handling and Disposal Protocol:
-
Preparation:
-
Conduct a thorough search for any available information on the compound or structurally similar molecules.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and is functioning properly.
-
-
Handling:
-
Weigh the smallest amount of the compound necessary for the experiment.
-
Perform initial solubility tests in common laboratory solvents to determine appropriate vehicles for experiments.
-
Conduct initial experiments on a small scale to observe the compound's behavior.
-
-
Disposal:
-
All waste generated, including contaminated PPE, glassware, and solutions, should be considered hazardous.
-
Segregate waste streams (e.g., solid, liquid, sharps) into appropriately labeled containers.
-
Clearly label waste containers with "Hazardous Waste: Unknown Compound" and any other known components.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of unknown chemicals down the drain.
-
By adhering to these general safety principles and operational workflows, researchers can safely manage novel compounds in the laboratory, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
